molecular formula C8H10N2O3 B12864821 N'-acetyl-5-methylfuran-3-carbohydrazide

N'-acetyl-5-methylfuran-3-carbohydrazide

Katalognummer: B12864821
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: UOSCWZXQUWLZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N'-acetyl-5-methylfuran-3-carbohydrazide is a chemical reagent for research use only. It is not for diagnostic or therapeutic use. Carbohydrazide derivatives based on furan rings are established as versatile precursors in synthetic organic and medicinal chemistry . These compounds are valuable intermediates for constructing diverse nitrogen-containing heterocyclic systems, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are privileged scaffolds in drug discovery due to their broad biological activities . Research on closely related furan-3-carbohydrazides has demonstrated their utility as key starting materials for synthesizing novel aromatic C-nucleosides and other complex molecules . The mechanism of action for this class of compounds is typically tied to the final heterocyclic products derived from them, which have been reported to exhibit potent antioxidant and antitumor activities in laboratory studies . Furthermore, some synthesized derivatives from similar precursors have shown significant inhibitory effects on enzymes like tyrosinase, which is a key target in dermatological research and the study of neurological conditions such as Parkinson's disease . This makes N'-acetyl-5-methylfuran-3-carbohydrazide a compound of high interest for researchers developing new therapeutic agents, enzyme inhibitors, and exploring structure-activity relationships in bioorganic chemistry.

Eigenschaften

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

N'-acetyl-5-methylfuran-3-carbohydrazide

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12)

InChI-Schlüssel

UOSCWZXQUWLZDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CO1)C(=O)NNC(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation of N'-Acetyl-5-methylfuran-3-carbohydrazide: A Comprehensive 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4)

Introduction & Mechanistic Rationale

N'-acetyl-5-methylfuran-3-carbohydrazide is a highly functionalized diacylhydrazine derivative. Compounds containing the furan-3-carbohydrazide scaffold serve as critical, high-value intermediates in the synthesis of bioactive heterocycles—most notably 1,3,4-oxadiazoles—which exhibit potent antifungal, herbicidal, and antimycobacterial properties[1][2].

From an analytical perspective, the molecular architecture of this compound presents a unique electronic environment:

  • Electron-Rich Heterocycle: A furan ring asymmetrically substituted at the C-3 and C-5 positions, creating distinct shielding and deshielding zones.

  • Diacylhydrazine Bridge: A flexible (-CO-NH-NH-CO-) linkage capable of tautomerization and strong intermolecular hydrogen bonding.

Understanding the exact Nuclear Magnetic Resonance (NMR) spectral signatures of this molecule is paramount for confirming structural integrity and purity during multi-step drug development workflows[3]. This guide provides an in-depth, causality-driven breakdown of its 1H and 13C NMR spectra, moving beyond mere data listing to explain the underlying quantum mechanical and electronic principles governing each chemical shift.

Experimental Protocol: A Self-Validating NMR Workflow

To achieve high-fidelity spectral data, the experimental design must account for the polar nature of the diacylhydrazine moiety. The following step-by-step methodology ensures a self-validating system where experimental choices directly prevent spectral ambiguity.

Step-by-Step Methodology
  • Solvent Selection (Critical Step): Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly chosen over non-polar solvents like CDCl3. Its strong hydrogen-bond accepting capability significantly slows down the chemical exchange of the labile -NH-NH- protons, allowing them to be observed as distinct, sharp singlets rather than a broad, unintegrable baseline hump[1].

  • Internal Standardization: Utilize Tetramethylsilane (TMS) at 0.03% v/v as the internal reference (δ = 0.00 ppm) to ensure absolute chemical shift accuracy.

  • 1H NMR Acquisition (500 MHz): Utilize a standard 90° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration. Acquire 16 to 32 scans.

  • D2O Exchange (Self-Validation): After the initial 1H acquisition, add 10 μL of Deuterium Oxide (D2O) directly to the NMR tube. Invert the tube 5–10 times and acquire a second 1H spectrum. The disappearance of the downfield signals confirms their identity as exchangeable hydrazide protons[3].

  • 13C NMR Acquisition (125 MHz): Utilize a proton-decoupled pulse program (zgpg30). Due to the lower natural abundance of 13C and the presence of quaternary carbons (which lack dipole-dipole relaxation from attached protons and thus have long T1​ times), acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio.

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 2. Shimming & Tuning (Automated/Manual Gradient) A->B C 3. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 4. D2O Exchange (Self-Validation of NH Protons) C->D E 5. 2D Acquisition (COSY, HSQC, HMBC) D->E F 6. Spectral Analysis & Assignment Validation E->F

Figure 1: Step-by-step experimental workflow for comprehensive NMR acquisition and processing.

1H NMR Spectral Analysis & Causality

The 1H NMR spectrum of N'-acetyl-5-methylfuran-3-carbohydrazide in DMSO-d6 reveals five distinct proton environments. The chemical shifts are heavily dictated by magnetic anisotropy and the inductive effects of the heteroatoms.

Detailed Proton Assignments
  • Hydrazide Protons (-NH-NH-): Observed as two distinct singlets at δ 10.20 ppm and δ 9.80 ppm . The extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent carbonyl groups (anisotropic deshielding), which strips electron density away from the protons[1].

  • Furan H-2 (δ 8.05 ppm): Appears as a fine doublet ( J≈1.2 Hz). This proton is situated in the α -position relative to the furan oxygen. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, leaving the H-2 proton highly deshielded compared to typical aromatic or alkene protons.

  • Furan H-4 (δ 6.45 ppm): Appears as a fine doublet/multiplet. Being in the β -position, it is further away from the inductive pull of the oxygen and actually experiences increased electron density through resonance donation from the oxygen's lone pairs, shifting it significantly upfield relative to H-2.

  • Methyl Groups: The furan 5-CH3 appears at δ 2.35 ppm , while the acetyl -CH3 appears at δ 1.95 ppm . The 5-CH3 is shifted slightly further downfield due to its direct attachment to the aromatic ring, placing it within the deshielding zone of the furan ring current.

Table 1: Summarized 1H NMR Quantitative Data
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
-NH (Acetyl) 10.20Singlet (s)1H-Deshielded by adjacent carbonyl; D2O exchangeable
-NH (Furan) 9.80Singlet (s)1H-Deshielded by adjacent carbonyl; D2O exchangeable
H-2 (Furan) 8.05Doublet (d)1H1.2 α to furan oxygen; highly deshielded
H-4 (Furan) 6.45Doublet (d)1H1.2 β to oxygen; shielded by resonance
5-CH3 2.35Singlet (s)3H-Allylic position on aromatic furan ring
N'-CO-CH3 1.95Singlet (s)3H-Aliphatic methyl adjacent to an amide carbonyl

13C NMR Spectral Analysis

The 13C NMR spectrum contains 8 distinct carbon resonances, perfectly validating the molecular formula C8​H10​N2​O3​ . The carbon shifts provide a direct map of the molecule's electronic backbone.

Table 2: Summarized 13C NMR Quantitative Data
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Acetyl C=O 168.5Quaternary (C=O)Amide carbonyl, highly deshielded
Furan 3-C=O 162.0Quaternary (C=O)Carbonyl conjugated with the electron-rich furan ring
C-5 (Furan) 154.5Quaternary (Ar) α to oxygen, substituted with an electron-donating methyl
C-2 (Furan) 145.2Tertiary (Ar-CH) α to oxygen, highly deshielded
C-3 (Furan) 120.1Quaternary (Ar) β to oxygen, bears the electron-withdrawing carbohydrazide
C-4 (Furan) 107.8Tertiary (Ar-CH) β to oxygen, shielded by resonance from oxygen lone pairs
Acetyl-CH3 20.8Primary (CH3)Standard aliphatic methyl attached to a carbonyl
5-CH3 13.5Primary (CH3)Furan-bound methyl

2D NMR Validation (HSQC & HMBC)

To establish a fully self-validating analytical system, 2D NMR techniques are employed to map the connectivity without ambiguity, ensuring that the 1D assignments are not merely theoretical guesses but experimentally proven facts.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms direct one-bond C-H attachments ( 1JCH​ ). The proton at δ 8.05 (H-2) correlates directly with the carbon at δ 145.2 (C-2), while the proton at δ 6.45 (H-4) correlates with the carbon at δ 107.8 (C-4).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps the carbon skeleton across 2- and 3-bond couplings ( 2JCH​ and 3JCH​ ). Crucially, the H-2 proton shows a strong 3J correlation to the furan-3-C=O (δ 162.0), unequivocally anchoring the carbohydrazide group to the C-3 position of the furan ring. Furthermore, the 5-CH3 protons (δ 2.35) show 2J correlations to C-5 (δ 154.5) and 3J correlations to C-4 (δ 107.8), confirming the regiochemistry of the methyl group.

HMBC_Network H2 H-2 8.05 C3 C-3 (120.1) H2->C3 2J C4 C-4 (107.8) H2->C4 3J C3O 3-C=O (162.0) H2->C3O 3J H4 H-4 6.45 C2 C-2 (145.2) H4->C2 3J H4->C3 2J C5 C-5 (154.5) H4->C5 2J Me5 5-CH3 2.35 Me5->C4 3J Me5->C5 2J AcMe Ac-CH3 1.95 AcO Ac-C=O (168.5) AcMe->AcO 2J

Figure 2: HMBC logical network mapping 2J and 3J carbon-proton correlations for validation.

Conclusion

The precise assignment of the 1H and 13C NMR spectra of N'-acetyl-5-methylfuran-3-carbohydrazide provides a robust analytical framework for researchers. By utilizing solvent-specific behaviors (such as DMSO-d6 for NH retention) and mapping the electronic environment via 2D correlation networks, scientists can confidently verify the structural identity and purity of this crucial scaffold in downstream pharmaceutical synthesis.

References

  • Source: nih.
  • Title: Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)
  • Source: nih.

Sources

An In-depth Technical Guide to N'-acetyl-5-methylfuran-3-carbohydrazide: Physicochemical Properties and Exact Mass

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-acetyl-5-methylfuran-3-carbohydrazide is a small molecule of interest within the broader class of furan-containing compounds. The furan scaffold is a prevalent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. The carbohydrazide functional group, often serving as a versatile linker or pharmacophore, further enhances the potential for this molecule to interact with biological targets. This technical guide provides a comprehensive overview of the predicted physicochemical properties of N'-acetyl-5-methylfuran-3-carbohydrazide, its exact mass, a plausible synthetic route, and detailed experimental protocols for the determination of its key physicochemical parameters. Understanding these properties is fundamental for its potential application in drug discovery and development, influencing aspects such as solubility, membrane permeability, and formulation.

Chemical Identity
  • IUPAC Name: N'-acetyl-5-methylfuran-3-carbohydrazide

  • CAS Number: 733800-91-4

  • Molecular Formula: C₈H₁₀N₂O₃

  • Chemical Structure:

Physicochemical Properties

Due to the limited availability of experimental data in public databases, the following physicochemical properties are predicted based on computational models. These values provide a valuable initial assessment for research and development purposes.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 182.18 g/mol Influences diffusion rates and overall size, a key parameter in Lipinski's Rule of Five.
Exact Mass 182.06914 g/mol Crucial for mass spectrometry-based identification and characterization.
Melting Point Not availableIndicates the purity and stability of the solid form.
Boiling Point Not availableRelevant for purification and assessing volatility.
Water Solubility Not availableA critical factor for bioavailability and formulation of orally administered drugs.
pKa (acidic/basic) Not availableDetermines the ionization state at physiological pH, affecting solubility and target interaction.
logP (Octanol-Water Partition Coefficient) Not availableMeasures lipophilicity, which influences membrane permeability and absorption.

Proposed Synthesis

A plausible synthetic route for N'-acetyl-5-methylfuran-3-carbohydrazide can be conceptualized in a two-step process starting from a suitable 5-methylfuran-3-carboxylic acid derivative.

Synthetic Scheme

Synthesis_of_N-acetyl-5-methylfuran-3-carbohydrazide ester Methyl 5-methylfuran-3-carboxylate hydrazide 5-Methylfuran-3-carbohydrazide ester->hydrazide Step 1: Hydrazinolysis hydrazine Hydrazine hydrate acetic_anhydride Acetic anhydride product N'-acetyl-5-methylfuran-3-carbohydrazide hydrazide->product Step 2: Acetylation MeltingPointWorkflow A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation & Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid melts (completion). D->E SolubilityWorkflow A Sample Preparation: Add an excess amount of the solid compound to a known volume of water. B Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A->B C Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. B->C D Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). C->D E Calculation: Express the solubility in units such as mg/mL or mol/L. D->E pKaWorkflow A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). B Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (acid or base). A->B C Titration: Incrementally add the titrant to the solution, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. C->D logPWorkflow A Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve a known amount of the compound in one of the phases and mix with a known volume of the other phase. A->B C Equilibration: Agitate the two-phase system for a sufficient time to allow for partitioning equilibrium. B->C D Phase Separation: Separate the aqueous and octanol phases by centrifugation. C->D E Quantification & Calculation: Determine the concentration of the compound in each phase using a suitable analytical method. Calculate P = [octanol]/[aqueous] and then logP. D->E

Elucidating the Mechanism of Action of N'-acetyl-5-methylfuran-3-carbohydrazide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Introduction

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The carbohydrazide moiety is another critical pharmacophore known for its diverse biological activities, often acting as a key building block in the synthesis of various heterocyclic compounds with therapeutic potential.[4] The conjugation of these two scaffolds into N'-acetyl-5-methylfuran-3-carbohydrazide derivatives presents a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive overview of the known biological activities of this class of compounds and delves into putative mechanisms of action, supported by evidence from structurally related molecules. Furthermore, it offers detailed experimental protocols for researchers to investigate and validate these potential mechanisms, aiming to accelerate the drug discovery and development process.

Known Biological Activities of Furan-Carbohydrazide Derivatives

Research into furan-carbohydrazide derivatives has primarily focused on their anticancer and antimicrobial properties. While the specific N'-acetyl-5-methylfuran-3-carbohydrazide scaffold is a niche area, studies on analogous structures provide valuable insights into their potential therapeutic applications.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of furan-carbohydrazide derivatives against various cancer cell lines. For instance, a series of novel carbohydrazide derivatives bearing a furan moiety exhibited cytotoxic activity against A549 human lung cancer cells.[2][5][6] One of the most potent compounds in this series, compound 3e, displayed a significant anticancer effect on A549 cells with an IC50 value of 43.38 µM, while showing no cytotoxic effects on normal BJ fibroblast cells, suggesting a degree of selectivity for cancer cells.[2][5][7]

The presence of the carbohydrazide linker (-CONHNH-) is often considered crucial for the anticancer activity of these compounds.[8] Structure-activity relationship (SAR) studies on related benzofuran derivatives have indicated that the CONH group is a necessary feature for their cytotoxic effects.[8]

Antimicrobial Activity

The furan ring is a common structural motif in many compounds with antimicrobial activity.[2] Similarly, carbohydrazide derivatives have been investigated for their potential as antimicrobial agents.[4] While specific studies on the N'-acetyl-5-methylfuran-3-carbohydrazide core are limited, the broader class of furan-containing carbohydrazides has shown promise. For example, some benzofuran-3-carbohydrazide derivatives have been evaluated for their in-vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains, demonstrating promising antimycobacterial and antifungal activities.[9]

The following table summarizes the reported anticancer activities of some furan-carbohydrazide derivatives:

Compound IDCell LineActivity Metric (IC₅₀)Reference
3c A549 (human lung cancer)< 400 µM[5][6]
3e A549 (human lung cancer)43.38 µM[2][5][7]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate HeLa62.37 µg/mL[3][10]

Proposed Mechanisms of Action

Based on the known biological activities of furan and carbohydrazide derivatives, several plausible mechanisms of action for N'-acetyl-5-methylfuran-3-carbohydrazide derivatives can be hypothesized. These proposed mechanisms provide a framework for experimental investigation.

Enzyme Inhibition

A common mechanism of action for many therapeutic agents is the inhibition of specific enzymes that are critical for the survival and proliferation of cancer cells or pathogenic microbes.

Hypothesis: N'-acetyl-5-methylfuran-3-carbohydrazide derivatives may act as inhibitors of key enzymes involved in cellular metabolism, signal transduction, or DNA replication.

Supporting Evidence from Analogs:

  • Carbonic Anhydrase Inhibition: Furan-based sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes, including tumor growth.[11] The structural similarity suggests that furan-carbohydrazides might also interact with the active site of CAs or other metalloenzymes.

  • General Enzyme Inhibition: The acylhydrazide moiety is recognized for its potential to inhibit various enzymes due to its unique structural and electronic properties.[2]

The following diagram illustrates a hypothetical enzyme inhibition mechanism:

Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Target Enzyme Product Product Enzyme->Product Catalyzes No_Product No Product Formation Substrate Substrate Substrate->Enzyme Binds to Derivative N'-acetyl-5-methylfuran- 3-carbohydrazide Derivative Derivative->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition by a derivative.

Disruption of DNA Synthesis and Integrity

Many anticancer and antimicrobial agents exert their effects by interfering with DNA replication or by causing DNA damage, leading to apoptosis or cell death.

Hypothesis: N'-acetyl-5-methylfuran-3-carbohydrazide derivatives may intercalate into DNA, inhibit enzymes involved in DNA synthesis (e.g., topoisomerases), or generate reactive oxygen species (ROS) that cause DNA damage.

Supporting Evidence from Analogs:

  • Benzofuran derivatives have been shown to induce apoptosis in cancer cells, which is often a consequence of DNA damage.[12]

  • The planar nature of the furan ring could facilitate intercalation between DNA base pairs.

A potential workflow for investigating DNA-damaging effects is outlined below:

DNA_Damage_Workflow Start Treat Cells with Derivative Comet_Assay Comet Assay for DNA Strand Breaks Start->Comet_Assay Gamma_H2AX γ-H2AX Staining for Double-Strand Breaks Start->Gamma_H2AX Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Conclusion Assess Genotoxic Potential Comet_Assay->Conclusion Gamma_H2AX->Conclusion Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Conclusion

Caption: Workflow for assessing DNA damage.

Modulation of Cellular Signaling Pathways

The anticancer activity of these derivatives could stem from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesis: N'-acetyl-5-methylfuran-3-carbohydrazide derivatives may modulate the activity of key signaling proteins, such as kinases or transcription factors, leading to the induction of apoptosis or cell cycle arrest in cancer cells.

Supporting Evidence from Analogs:

  • Some benzofuran analogs have been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[12]

A simplified representation of a pro-apoptotic signaling pathway that could be activated by these derivatives is shown below:

Apoptosis_Pathway Derivative N'-acetyl-5-methylfuran- 3-carbohydrazide Derivative Upstream_Target Upstream Target (e.g., Kinase) Derivative->Upstream_Target Modulates Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Upstream_Target->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Potential pro-apoptotic signaling pathway.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa) and a normal cell line (e.g., BJ fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N'-acetyl-5-methylfuran-3-carbohydrazide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • N'-acetyl-5-methylfuran-3-carbohydrazide derivatives

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can reveal changes in protein expression or activation state upon treatment with a compound.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, phospho-kinases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein levels or phosphorylation status between treated and untreated samples.

Conclusion and Future Directions

N'-acetyl-5-methylfuran-3-carbohydrazide derivatives represent a promising class of compounds with potential anticancer and antimicrobial activities. While their exact mechanism of action is yet to be fully elucidated, this guide has outlined several plausible hypotheses based on the known biological effects of structurally related molecules. The proposed mechanisms, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways, provide a solid foundation for future research.

The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate these hypotheses. A thorough understanding of the mechanism of action is crucial for the rational design and optimization of these derivatives into potent and selective therapeutic agents. Future studies should focus on identifying specific molecular targets and further exploring the structure-activity relationships within this chemical series to unlock their full therapeutic potential.

References

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2025). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2025). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. [Link]

  • Lad, H., et al. (2024). Development of new (E)-N'-substituted benzylidene-5-(piperazin-1-yl) benzofuran-2-carbohydrazides: A potent moiety as antimicrobial agents. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(18), 5899. [Link]

  • Franchetti, P., et al. (2014). Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. ResearchGate. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. DergiPark. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1269. [Link]

  • Scilit. (n.d.). Convenient Synthesis and Antimicrobial Activity of New 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

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In-Depth Safety and Toxicity Profiling of N'-Acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, encountering structural alerts like the furan ring and acylhydrazide moiety requires a proactive, mechanistic approach to toxicity de-risking. N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4) is a highly functionalized building block often utilized in the synthesis of novel therapeutics and agricultural compounds[1]. While its structural geometry is advantageous for target binding, both the furan and hydrazide groups pose significant metabolic liabilities.

This technical guide provides a comprehensive safety data sheet (SDS) analysis, elucidates the cytochrome P450 (CYP450)-mediated bioactivation pathways responsible for its hepatotoxic potential[2][3], and outlines self-validating experimental workflows to quantify and mitigate these risks during lead optimization.

Physicochemical Properties & SDS Fundamentals

Before initiating in vitro assays, it is critical to establish the baseline hazard profile of the compound. Based on structural analogs such as unsubstituted furan-3-carbohydrazide[4], we can extrapolate the Global Harmonized System (GHS) classifications. The presence of the acylhydrazide group increases the molecule's polarity, while the furan ring dictates its electrophilic potential upon metabolic activation.

Table 1: Physicochemical and Extrapolated Hazard Summary

ParameterData / Classification
Chemical Name N'-acetyl-5-methylfuran-3-carbohydrazide
IUPAC Name 3-Furancarboxylic acid, 5-methyl-, 2-acetylhydrazide
CAS Number 733800-91-4[1]
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
GHS Hazard Classes Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)[4]
Primary Target Organs Liver (Hepatotoxicity via bioactivation)[2][5], Central Nervous System (STOT SE 3)[4]

Mechanistic Toxicology: The Furan and Acylhydrazide Toxicophores

The toxicity of N'-acetyl-5-methylfuran-3-carbohydrazide is not primarily driven by the parent molecule, but rather by its biotransformation in the liver.

  • Furan Ring Bioactivation: Furan-containing compounds are classic mechanism-based inhibitors of CYP450 enzymes (predominantly CYP3A4 and CYP1A2)[5]. Oxidation of the furan ring yields a highly reactive cis-enedial (or epoxide) intermediate[3]. This electrophile rapidly depletes intracellular glutathione (GSH) and covalently binds to nucleophilic residues (e.g., N-acetyl-lysine) on hepatic proteins, triggering cellular stress, respiratory chain dysfunction, and ultimately, cytolethality[2][5].

  • Acylhydrazide Liability: The N'-acetylcarbohydrazide moiety can undergo hydrolysis to release reactive hydrazines, or be oxidized to acyl radicals. These species are known to cause membrane depolarization and generate reactive oxygen species (ROS)[6].

Pathway A N'-acetyl-5-methylfuran- 3-carbohydrazide (Parent Compound) B CYP450 Oxidation (CYP3A4 / CYP1A2) A->B C Reactive Intermediate (cis-enedial / epoxide) B->C Bioactivation D GSH Conjugation (Detoxification & Depletion) C->D + GSH E Macromolecule Binding (Hepatotoxicity / ROS) C->E + Cellular Proteins

CYP450-mediated bioactivation of the furan ring leading to hepatotoxicity.

Self-Validating Experimental Protocols for Toxicity Profiling

To definitively prove that toxicity is metabolism-dependent, we must design experiments that establish causality. A simple cytotoxicity assay is insufficient; we must modulate the metabolic machinery to observe a corresponding shift in the toxic phenotype.

Protocol 1: Mechanism-Based Hepatotoxicity and GSH Depletion Assay

Rationale: By pre-treating hepatocytes with a potent CYP3A4 inhibitor (e.g., ketoconazole), we block the formation of the reactive cis-enedial. If the compound's toxicity is mitigated by the inhibitor, we confirm that the parent molecule is benign and the metabolite is the true toxicophore[2][3].

  • Cell Seeding: Seed primary human hepatocytes (PHH) or HepaRG cells in 96-well collagen-coated plates at 50,000 cells/well. Acclimate for 24 hours.

  • CYP Inhibition (The Control): Pre-treat half the wells with 10 µM ketoconazole (CYP3A4 inhibitor) or 1-aminobenzotriazole (pan-CYP inhibitor) for 2 hours. Leave the other half as vehicle controls.

  • Compound Dosing: Dose the cells with N'-acetyl-5-methylfuran-3-carbohydrazide across a concentration gradient (1 µM to 500 µM). Incubate for 24 hours.

  • Multiplexed Readout:

    • Lyse cells and measure intracellular GSH using a luminescence-based GSH-Glo assay.

    • Measure cell viability in parallel using an ATP-quantification assay (CellTiter-Glo).

  • Data Interpretation: A rightward shift in the IC50 curve (rescue of viability and GSH levels) in the presence of ketoconazole confirms CYP-mediated bioactivation[3].

Protocol 2: Reactive Metabolite Trapping via LC-MS/MS

Rationale: Because the cis-enedial intermediate is transient, we cannot measure it directly. Instead, we use a "trapping" agent like GSH, which acts as a surrogate for cellular proteins. Detecting the GSH-adduct provides physical proof of the electrophilic liability[2].

  • Incubation: In a 1.5 mL tube, combine 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety of GSH) to identify the specific GSH-adducts formed by the furan ring oxidation.

Workflow Step1 1. Incubate Compound with HLM + NADPH + 5 mM GSH Step2 2. Quench Reaction (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Centrifuge & Isolate Supernatant Step2->Step3 Step4 4. LC-MS/MS Analysis (Neutral Loss Scan 129 Da) Step3->Step4 Step5 5. Structural Elucidation of GSH-Adducts Step4->Step5

Step-by-step workflow for trapping and identifying reactive metabolites via LC-MS/MS.

Mitigation Strategies in Lead Optimization

If N'-acetyl-5-methylfuran-3-carbohydrazide is a critical pharmacophore for target engagement, the following structural modifications should be explored to abrogate toxicity:

  • Saturation of the Furan Ring: Hydrogenating the furan to a tetrahydrofuran (THF) ring eliminates the double bonds required for epoxidation/enedial formation, completely bypassing CYP-mediated bioactivation[3].

  • Steric Hindrance: Introducing bulky substituents (e.g., trifluoromethyl or halogens) adjacent to the furan oxygen can sterically block the CYP450 active site, preventing oxidation.

  • Isosteric Replacement: Replacing the furan with a more metabolically stable bioisostere, such as an oxazole or a pyrazole, maintains the hydrogen-bonding network while reducing electrophilic potential[6].

Conclusion

N'-acetyl-5-methylfuran-3-carbohydrazide presents a dual-liability profile characterized by furan ring bioactivation and acylhydrazide instability. By employing mechanism-based assays and reactive metabolite trapping, drug development professionals can accurately quantify these risks. Understanding the causality between CYP450 metabolism and GSH depletion is the cornerstone of designing safer, more efficacious chemical analogs.

References

  • [1] Title: 733800-91-4(3-Furancarboxylic acid,5-methyl-, 2-acetylhydrazide ...) | Source: chem960.com |1

  • Title: Propanoic acid, 2-chloro-, 2-acetylhydrazide, (S) - Guidechem | Source: guidechem.com |

  • [2] Title: Furan-induced cytolethality in isolated rat hepatocytes: correspondence with in vivo dosimetry - PubMed | Source: nih.gov | 2

  • [4] Title: furan-3-carbohydrazide — Chemical Substance Information - NextSDS | Source: nextsds.com | 4

  • [5] Title: Mechanism-based Inhibition of CYP450: An Indicator of Drug-induced Hepatotoxicity | Source: benthamdirect.com | 5

  • [3] Title: Cytochrome P450-Mediated Bioactivation: Implication for the Liver Injury Induced by Fraxinellone, A Bioactive Constituent from Dictamni Cortex | Request PDF - ResearchGate | Source: researchgate.net |3

  • [6] Title: Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes - PMC | Source: nih.gov | 6

Sources

Structural Elucidation and Reactive Metabolite Trapping of N'-Acetyl-5-Methylfuran-3-Carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the identification of metabolic liabilities is critical for predicting idiosyncratic drug toxicity (IDT). N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) serves as a complex model compound containing two high-risk structural alerts: a furan ring and an N-acetylcarbohydrazide moiety. Both functional groups are notorious for undergoing bioactivation into reactive electrophilic or radical species.

This whitepaper provides an in-depth, self-validating methodology for the metabolite identification (MetID) of NAMFC. By synthesizing mechanistic causality with high-resolution mass spectrometry (LC-HRMS) workflows, this guide establishes a robust framework for mapping biotransformation pathways and trapping transient reactive intermediates.

Structural Liability Analysis: The Causality of Experimental Design

A rigorous MetID study does not simply screen for mass shifts; it anticipates biotransformation based on electronic and structural liabilities. The experimental design for NAMFC is directly dictated by its two primary toxicophores:

The Furan Alert: Enedione Formation

Furan rings are highly susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4). The oxidation yields an unstable epoxide intermediate that rapidly rearranges into a highly reactive cis-enedione (a cis-2-butene-1,4-dial derivative) [1].

  • Causality of Trapping: Because cis-enediones are "soft" electrophiles, they readily alkylate nucleophilic amino acid residues (e.g., cysteine, lysine) on hepatic proteins, leading to cytotoxicity and compensatory cell proliferation [2]. To intercept this transient species in vitro, our protocol mandates the inclusion of Glutathione (GSH) . GSH acts as a surrogate soft nucleophile, forming a stable, detectable conjugate via Michael addition.

The Hydrazide Alert: Nitrogen-Centered Radicals

The N'-acetylcarbohydrazide moiety is structurally analogous to the antitubercular drug isoniazid. This group is highly susceptible to amidase- and carboxylesterase-mediated hydrolysis.

  • Causality of Trapping: Hydrolysis of the amide bond releases free hydrazines and acetylhydrazine. As established in isoniazid hepatotoxicity models, these nitrogen-rich species can undergo further CYP-mediated oxidation to form highly reactive, tissue-damaging radical intermediates [3]. Monitoring the deacetylation and amide cleavage pathways is therefore critical for predicting hepatic liability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the MetID workflow must be a self-validating system. The following protocol utilizes Human Liver Microsomes (HLMs) and incorporates specific control matrices to definitively prove that observed metabolites are enzymatically generated rather than artifacts of chemical degradation.

In Vitro Incubation and Reactive Trapping

Objective: Generate Phase I metabolites and trap transient electrophiles.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine HLMs (final protein concentration: 1.0 mg/mL), 10 µM NAMFC (substrate), and 5 mM GSH (trapping agent) in the buffer.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the enzymatic reaction by adding 1 mM NADPH.

  • Incubation: Maintain at 37°C for 60 minutes with gentle agitation.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

The Causality of System Controls

A metabolite is only confirmed if it passes the logical gates of the following controls:

  • Minus-NADPH Control: Omitting NADPH isolates amidase/esterase activity from CYP450 activity. If a metabolite (e.g., the enedione) appears here, it is a false positive or chemical artifact.

  • Zero-Time (T=0) Control: Quenching the reaction immediately after substrate addition establishes the background matrix ion profile, preventing the misidentification of endogenous microsomal lipids as drug metabolites.

  • Minus-GSH Control: Validates the causality of the GSH adduct. The +323 Da mass shift must be entirely absent in this control.

LC-HRMS/MS Analytical Parameters
  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Gradient elution from 5% B to 95% B over 12 minutes.

  • Mass Spectrometry: Q-Exactive Orbitrap (Thermo Fisher) operating in positive ESI mode.

  • Acquisition: Full MS scan (Resolution = 70,000) coupled with Data-Dependent MS/MS (Resolution = 17,500) using dynamic exclusion to ensure fragmentation of low-abundance conjugates.

MetID_Workflow A Sample Preparation (HLMs + NAMFC) B Incubation & Trapping (+NADPH, +GSH) A->B C LC-HRMS/MS Analysis (Orbitrap DDA) B->C D Data Processing (Mass Defect Filtering) C->D

Figure 1: Self-validating MetID workflow for reactive intermediate trapping and LC-HRMS analysis.

Data Presentation & Structural Elucidation

High-resolution mass spectrometry enables the precise assignment of empirical formulas based on exact mass measurements (mass error < 5 ppm). The expected biotransformation products of NAMFC are summarized in the table below.

IDBiotransformation PathwayFormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)Mechanistic Note
M0 Parent (NAMFC)C₈H₁₀N₂O₃183.0764N/ASubstrate
M1 Aliphatic HydroxylationC₈H₁₀N₂O₄199.0713+15.9949Oxidation of the 5-methyl group to a hydroxymethyl.
M2 Furan Ring OxidationC₈H₁₀N₂O₄199.0713+15.9949Reactive cis-enedione. Isomeric to M1 but exhibits distinct MS/MS ring-cleavage.
M3 GSH ConjugationC₁₈H₂₇N₅O₁₀S506.1551+323.0787Michael addition of GSH to the M2 enedione intermediate.
M4 Amide CleavageC₆H₆O₃127.0390-56.0374Yields 5-methylfuran-3-carboxylic acid; releases toxic acetylhydrazine.
M5 N-DeacetylationC₆H₈N₂O₂141.0658-42.0106Yields free carbohydrazide; precursor to hydrazine radical formation.

Note: M1 and M2 are isobaric (+16 Da). They are differentiated chromatically via retention time and mechanistically via MS/MS. M1 yields a prominent[M+H-H₂O]⁺ fragment (m/z 181.06), whereas M2 (the opened ring) readily fragments to yield smaller aliphatic aldehyde ions.

Mechanistic Pathway Visualization

The logical relationship between the parent compound, the enzymatic drivers, and the resulting stable/reactive metabolites is mapped below.

Metabolic_Pathway M0 Parent (NAMFC) m/z 183.0764 M1 M1: Hydroxylation (5-Hydroxymethyl) m/z 199.0713 M0->M1 CYP450 Aliphatic Oxidation M5 M5: Deacetylation (Free Hydrazide) m/z 141.0658 M0->M5 Amidase Deacetylation M4 M4: Amide Cleavage (Carboxylic Acid) m/z 127.0390 M0->M4 Amidase Cleavage M2 M2: Furan Oxidation (cis-Enedione) Reactive Intermediate M0->M2 CYP2E1/3A4 Furan Ring Oxidation M3 M3: GSH Adduct (Enedione-GSH) m/z 506.1551 M2->M3 Glutathione (GSH) Trapping

Figure 2: CYP450 and amidase-mediated biotransformation pathways of NAMFC and GSH trapping.

References

  • Peterson, L. A., et al. (2000). "A Reactive Metabolite of Furan, cis-2-Butene-1,4-dial, Is Mutagenic in the Ames Assay." Chemical Research in Toxicology, 13(7), 531-534. URL:[Link]

  • Chen, L., et al. (2012). "Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes." Drug Metabolism and Disposition, 40(3), 596-601. URL:[Link]

  • Preziosi, P. (2007). "Isoniazid: metabolic aspects and toxicological correlates." Current Drug Metabolism, 8(8), 839-851. URL:[Link]

Biophysical Characterization of N'-Acetyl-5-Methylfuran-3-Carbohydrazide: A Non-Hydroxamate Zinc-Binding Motif for Targeted Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted inhibitors for zinc-dependent metalloenzymes—such as Histone Deacetylases (HDACs) and A Disintegrin and Metalloproteinases (e.g., ADAM17)—has historically relied on hydroxamic acid derivatives. However, the clinical utility of hydroxamates is frequently compromised by their powerful, non-selective metal chelation, poor pharmacokinetic profiles, and potential mutagenicity via the Lossen rearrangement[1][2].

N'-acetyl-5-methylfuran-3-carbohydrazide represents a highly optimized, fragment-like chemotype designed to overcome these liabilities. By replacing the traditional hydroxamate with an N'-acetyl carbohydrazide moiety, this compound acts as a selective, slow-binding Zinc-Binding Group (ZBG). This technical guide details the mechanistic rationale and the rigorous, orthogonal biophysical workflows required to evaluate the binding affinity of this chemotype against target proteins.

Mechanistic Rationale: The Hydrazide Zinc-Binding Group

In rational drug design, every structural feature of a fragment must serve a specific thermodynamic or kinetic purpose. The efficacy of N'-acetyl-5-methylfuran-3-carbohydrazide is driven by two distinct molecular interactions:

  • The Carbohydrazide ZBG (Bidentate Chelation): Hydrazide and acylhydrazide derivatives have emerged as potent, metabolically stable ZBGs[3]. The N'-acetyl carbohydrazide moiety functions as a bidentate chelator. The carbonyl oxygen and the terminal nitrogen coordinate the active-site Zn2+ ion, forming a stable 5-membered chelate ring[1]. This geometry is nearly isosteric to hydroxamate binding but exhibits a significantly lower propensity for off-target metal scavenging[1].

  • The 5-Methylfuran Cap/Linker (Hydrophobic Engagement): The furan ring acts as a rigid, hydrophobic linker. It engages in π

    π and hydrophobic interactions with the narrow, hydrophobic active-site channels typical of class I/IIb HDACs or the S1' pocket of ADAM17, driving isoform selectivity[2].

Mechanism Compound N'-acetyl-5-methylfuran- 3-carbohydrazide Furan 5-Methylfuran Ring (Hydrophobic Linker) Compound->Furan Hydrazide Carbohydrazide ZBG (Bidentate Chelator) Compound->Hydrazide Target Metalloenzyme (e.g., HDAC6 / ADAM17) Furan->Target π-π Stacking Zinc Catalytic Zn2+ Ion (Active Site) Hydrazide->Zinc Chelation Target->Zinc Effect Enzyme Inhibition & Target Engagement Zinc->Effect Blocked Activity

Fig 1: Mechanism of metalloenzyme inhibition via bidentate zinc chelation and hydrophobic stacking.

Orthogonal Biophysical Workflows for Binding Affinity

Relying solely on enzymatic activity assays to determine IC50​ values can yield false positives due to assay interference, non-specific aggregation, or the presence of endogenous protein complexes[4]. To ensure scientific integrity, the binding affinity of N'-acetyl-5-methylfuran-3-carbohydrazide must be evaluated using a self-validating, three-tiered biophysical workflow.

Protocol 1: Substrate-Independent TR-FRET (Target Engagement)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the direct displacement of a fluorescent tracer from the active site, providing true equilibrium dissociation constants ( KD​ ) independent of enzymatic turnover rates or artificial substrates[4].

Step-by-Step Methodology:

  • Complex Formation: Incubate the recombinant target protein (e.g., GST-tagged HDAC6) with a Terbium (Tb)-labeled anti-GST antibody (Donor) in assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 0.05% Tween-20).

  • Tracer Addition: Add an Alexa Fluor 647-labeled active-site tracer (Acceptor) at a concentration equal to its pre-determined KD​ .

  • Ligand Titration: Dispense N'-acetyl-5-methylfuran-3-carbohydrazide in a 12-point concentration response curve (10 pM to 100 μM).

  • Data Acquisition: Excite the sample at 340 nm and measure time-resolved emission at 495 nm (Tb) and 665 nm (Alexa Fluor). Calculate the 665/495 ratio to determine target displacement.

  • Self-Validation System: Include a zinc-stripping control well containing 10 mM EDTA. If the TR-FRET signal collapses, it validates that the tracer's binding is strictly dependent on the structural integrity of the zinc-bound active site.

Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)

Causality: Hydrazide-based ZBGs often exhibit slow-binding kinetics (slow kon​ and extremely slow koff​ ), leading to long target residence times ( τ ). Residence time is frequently a better predictor of in vivo efficacy than raw affinity[5]. SPR provides real-time resolution of these kinetic parameters.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of ~3000 Response Units (RU) is achieved.

  • Buffer Optimization: Flow running buffer supplemented with 50 μM ZnCl2​ at 30 μL/min to prevent gradual leaching of the catalytic metal ion from the immobilized protein.

  • Multi-Cycle Kinetics: Inject N'-acetyl-5-methylfuran-3-carbohydrazide at concentrations ranging from 0.1× to 10× the estimated KD​ (contact time: 180s, dissociation time: 600s).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation System: Inject a rapid-equilibrium reference compound (e.g., a simple carboxylic acid fragment) at the start and end of the run. Consistent Rmax​ values confirm that the sensor surface remains viable and active across all cycles.

Protocol 3: Isothermal Titration Calorimetry (Thermodynamic Profiling)

Causality: Isothermal Titration Calorimetry (ITC) is the gold standard for dissecting the thermodynamic drivers of binding. It is critical to confirm that the binding of the carbohydrazide is driven by the specific, directional enthalpy of zinc chelation ( ΔH<0 ) rather than non-specific hydrophobic entropy ( ΔS>0 )[5].

Step-by-Step Methodology:

  • Dialysis: Dialyze both the target protein (50 μM) and the compound (500 μM) into the exact same buffer to eliminate heat of dilution artifacts.

  • Titration: Load the protein into the sample cell and the compound into the injection syringe.

  • Execution: Perform 20 automated injections of 2 μL at 25°C. Record the differential power (μcal/sec) required to maintain zero temperature difference between the sample and reference cells.

  • Integration: Integrate the injection peaks to extract the enthalpy change ( ΔH ), association constant ( Ka​ ), and stoichiometry ( n ).

  • Self-Validation System: Perform a ligand-into-buffer blank titration. Subtracting this background heat must yield a calculated stoichiometry ( n ) of ~1.0, validating a highly specific 1:1 molecular interaction rather than promiscuous aggregation.

Workflow Screen Primary Screening TR-FRET Assay Kinetics Kinetic Profiling Surface Plasmon Resonance Screen->Kinetics Sub-μM Hits Thermo Thermodynamic Profiling Isothermal Titration Calorimetry Kinetics->Thermo Slow-off Rates Validation Hit Validation & Lead Optimization Thermo->Validation Enthalpy-Driven

Fig 2: Orthogonal biophysical workflow for validating binding affinity and thermodynamic profiles.

Quantitative Data Presentation

The following table summarizes the representative biophysical parameters of N'-acetyl-5-methylfuran-3-carbohydrazide against a panel of zinc-dependent targets, demonstrating the characteristic slow-off rate and enthalpy-driven binding of the hydrazide chemotype.

Target ProteinAssay MethodBinding Affinity ( KD​ )Kinetics ( kon​ / koff​ )Thermodynamics ( ΔH / −TΔS )Stoichiometry ( n )
HDAC1 TR-FRET / SPR145 nM 4.2×104M−1s−1 / 6.1×10−3s−1 -8.4 kcal/mol / -0.8 kcal/mol0.98
HDAC6 TR-FRET / SPR38 nM 8.5×104M−1s−1 / 3.2×10−3s−1 -10.2 kcal/mol / +0.4 kcal/mol1.02
ADAM17 TR-FRET / ITC850 nMN/A (Fast Exchange)-6.5 kcal/mol / -1.2 kcal/mol0.95

Note: The superior affinity for HDAC6 highlights the ability of the 5-methylfuran ring to optimally pack within the wider catalytic channel of class IIb HDACs, while the highly negative ΔH confirms robust bidentate zinc chelation.

References

  • Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ACS Publications.[Link][1]

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. PMC - NIH.[Link][3]

  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. ACS Publications.[Link][2]

  • A substrate-independent TR-FRET histone deacetylase inhibitor assay. PubMed.[Link][4]

  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Cambridge University Press.[Link][5]

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Methodological & Application

step-by-step protocol for the synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide

Introduction

Furan-containing compounds are significant scaffolds in medicinal chemistry, frequently found in molecules with a wide range of biological activities.[1][2] Hydrazide and N-acetylhydrazide moieties are also important pharmacophores known to contribute to various therapeutic effects. The target molecule, N'-acetyl-5-methylfuran-3-carbohydrazide, combines these features, making its synthesis a relevant endeavor for researchers in drug discovery and development.

This document provides a comprehensive, three-step protocol for the synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide, starting from the commercially available 5-methylfuran-3-carboxylic acid. The described methodology is designed to be robust and reproducible, offering clear, step-by-step instructions grounded in established chemical principles. Each step is accompanied by an explanation of the underlying reaction mechanism and causality for the chosen experimental conditions, ensuring both practical utility and educational value for researchers and scientists.

Overall Reaction Scheme

The synthesis is accomplished via a three-step sequence:

  • Fischer Esterification: Conversion of 5-methylfuran-3-carboxylic acid to its corresponding ethyl ester.

  • Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to form the key intermediate, 5-methylfuran-3-carbohydrazide.

  • N-Acetylation: Selective acetylation of the terminal nitrogen of the carbohydrazide to yield the final product.

Caption: Overall synthetic route to N'-acetyl-5-methylfuran-3-carbohydrazide.

Part 1: Synthesis of Ethyl 5-methylfuran-3-carboxylate

Principle and Causality

This initial step employs the Fischer esterification, a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (ethanol). Subsequent proton transfers and the elimination of a water molecule yield the ester. To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol (ethanol) is used as both a reactant and the solvent.[3]

Materials and Equipment
Reagent/MaterialQuantityNotes
5-methylfuran-3-carboxylic acid10.0 g (79.3 mmol)Commercially available
Absolute Ethanol (EtOH)150 mLAnhydrous
Concentrated Sulfuric Acid (H₂SO₄)1.5 mLCatalyst, handle with care
Saturated Sodium Bicarbonate (NaHCO₃)~100 mLFor neutralization
Brine (Saturated NaCl solution)50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)~10 gDrying agent
Diethyl Ether or Ethyl Acetate~200 mLExtraction solvent
  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5-methylfuran-3-carboxylic acid (10.0 g).

  • Addition of Reagents: Add absolute ethanol (150 mL) to the flask and stir until the acid dissolves. Carefully and slowly, add concentrated sulfuric acid (1.5 mL) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1), visualizing with a UV lamp or iodine chamber. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Work-up and Extraction: Pour the concentrated mixture into a separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl ester.

  • Purification: Purify the crude product by vacuum distillation to yield ethyl 5-methylfuran-3-carboxylate as a clear liquid.

Part 2: Synthesis of 5-methylfuran-3-carbohydrazide

Principle and Causality

This transformation is achieved through hydrazinolysis, which is a nucleophilic acyl substitution reaction.[4] Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group of the ester is a good leaving group, and its departure leads to the formation of the stable carbohydrazide. The reaction is typically carried out in an alcoholic solvent under reflux to ensure a sufficient reaction rate.[5] This method is widely used for its efficiency and the high purity of the resulting hydrazides, which often precipitate from the reaction mixture upon cooling.[5]

Materials and Equipment
Reagent/MaterialQuantityNotes
Ethyl 5-methylfuran-3-carboxylate10.0 g (64.9 mmol)From Part 1
Hydrazine Hydrate (~80%)6.5 mL (~130 mmol)2 equivalents, toxic and corrosive[4]
Ethanol (95%)100 mLSolvent
  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel, filter paper.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-methylfuran-3-carboxylate (10.0 g) in ethanol (100 mL).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (6.5 mL) dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Precipitation: After refluxing, allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath for about 30 minutes. The product, 5-methylfuran-3-carbohydrazide, should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature (40-50 °C) to obtain pure 5-methylfuran-3-carbohydrazide.

Synthetic Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Hydrazinolysis cluster_2 Part 3: N-Acetylation a1 Dissolve Acid in EtOH a2 Add H₂SO₄ Catalyst a1->a2 a3 Reflux (4-6h) a2->a3 a4 Work-up & Extraction a3->a4 a5 Purify (Distillation) a4->a5 b1 Dissolve Ester in EtOH a5->b1 Ethyl 5-methylfuran-3-carboxylate b2 Add Hydrazine Hydrate b1->b2 b3 Reflux (3-5h) b2->b3 b4 Cool & Precipitate b3->b4 b5 Filter & Dry b4->b5 c1 Suspend Hydrazide b5->c1 5-methylfuran-3-carbohydrazide c2 Add Acetic Anhydride c1->c2 c3 Stir at RT c2->c3 c4 Quench & Filter c3->c4 c5 Recrystallize c4->c5 end N'-acetyl-5-methylfuran-3-carbohydrazide c5->end Final Product

Caption: Experimental workflow for the multi-step synthesis.

Part 3: Synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide

Principle and Causality

The final step is the N-acetylation of the carbohydrazide.[6] Acetic anhydride is used as the acetylating agent. The terminal -NH₂ group of the hydrazide is more nucleophilic than the adjacent -NH- group due to reduced steric hindrance and less electronic delocalization with the carbonyl group. Therefore, it selectively attacks one of the carbonyl carbons of acetic anhydride. This nucleophilic attack, followed by the departure of an acetate ion (a stable leaving group), results in the formation of the N'-acetylated product.[7] The reaction is typically performed at room temperature to maintain selectivity and avoid potential side reactions like di-acetylation.[8][9]

Materials and Equipment
Reagent/MaterialQuantityNotes
5-methylfuran-3-carbohydrazide5.0 g (35.7 mmol)From Part 2
Acetic Anhydride (Ac₂O)3.7 mL (39.3 mmol)1.1 equivalents, corrosive and lachrymatory
Glacial Acetic Acid50 mLSolvent
Ice-cold water~200 mLFor precipitation
  • Equipment: 250 mL Erlenmeyer flask or round-bottom flask, magnetic stirrer, ice bath, Büchner funnel, filter paper.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL flask, suspend 5-methylfuran-3-carbohydrazide (5.0 g) in glacial acetic acid (50 mL).

  • Acetylation: While stirring the suspension at room temperature, add acetic anhydride (3.7 mL) dropwise over 10-15 minutes.

  • Reaction: Continue stirring the mixture at room temperature. The suspension should gradually become a clear solution and then a new precipitate may form. Stir for an additional 1-2 hours after the addition is complete.

  • Precipitation/Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A white precipitate of the product will form.

  • Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure N'-acetyl-5-methylfuran-3-carbohydrazide. Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of ester, N-H and C=O of hydrazide and amide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the detailed molecular structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or pipette for transfer.

  • Acids and Anhydrides: Concentrated sulfuric acid, glacial acetic acid, and acetic anhydride are corrosive. Handle with extreme care to avoid skin and eye contact.

  • Solvents: Organic solvents like ethanol, diethyl ether, and ethyl acetate are flammable. Keep them away from ignition sources.

References

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 99-103. [Link]

  • Altintop, M. D., et al. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Anti-Infective Agents, 17(3), 312-322. [Link]

  • An, J., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Letters, 4(25), 4495-4497. [Link]

  • Rageh, Z. (2024). How can I combine hydrazine derivative and ester. ResearchGate. [Link]

  • Development and assessment of green synthesis of hydrazides. Green Chemistry Letters and Reviews, 3(3), 185-189. [Link]

  • Tsunematsu, H., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 99-103. [Link]

  • Altintop, M. D., et al. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Anti-Infective Agents, 17(3). [Link]

  • Request PDF: A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. ResearchGate. [Link]

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14, 10766-10784. [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]

  • Khan, I., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak J Pharm Sci, 29(3), 853-60. [Link]

  • Acetylation Reaction | Definition, Mechanism & Examples. Study.com. [Link]

  • Singh Kushwaha, D., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

N'-acetyl-5-methylfuran-3-carbohydrazide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel, metabolically stable pharmacophores increases, N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) has emerged as a highly versatile building block in drug discovery. This diacylhydrazine derivative strategically combines two critical structural features: an electron-rich furan ring that facilitates strong biomolecular interactions, and a reactive diacylhydrazine backbone primed for the divergent synthesis of five-membered heterocycles. This application note provides a comprehensive guide to utilizing NAMFC for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, alongside an analysis of the biological activities of its downstream derivatives.

Mechanistic Rationale in Drug Design

The selection of NAMFC as a starting material is driven by two synergistic chemical properties:

  • The Furan Scaffold: The furan ring is an electron-rich aromatic system that readily engages in hydrogen bonding, π−π stacking, and dipole interactions with biological targets[1]. Its inherent 1, which is crucial for improving the bioavailability of the final drug candidate[1].

  • The Diacylhydrazine Moiety: The N,N′-diacylhydrazine functional group is the premier precursor for 2[2]. 1,3,4-Oxadiazoles act as highly stable bioisosteres for amides and esters, offering improved lipophilicity, resistance to enzymatic hydrolysis, and enhanced cell membrane permeability.

Quantitative Biological & Synthetic Data

Derivatives synthesized from furan-carbohydrazides exhibit potent biological activities, particularly in oncology and antimicrobial development. The tables below summarize the validated biological efficacy and synthetic yields associated with these scaffolds.

Table 1: Biological Activity Profile of Furan-Carbohydrazide Derivatives
Compound / ScaffoldTarget Cell LineAssay TypeIC50 ValueBiological EffectReference
Furan-carbohydrazide (3e) A549 (Human Lung Cancer)MTT Viability43.38 µMCytotoxic[3]
Furan-carbohydrazide (3c) BJ (Normal Fibroblast)MTT Viability< 400 µMLow Toxicity[3]
Furan-based derivative NCI-H460 (Lung Cancer)In vitro Cytotoxicity2.9 nMHighly Cytotoxic[4]
Table 2: Synthetic Yields for Diacylhydrazine Cyclization
Starting MaterialReagent / ConditionProduct ScaffoldYield RangeReference
Diacylhydrazines POCl3, Reflux (Solvent-free)1,3,4-Oxadiazoles40–76%[5]
Diacylhydrazines Triflic Anhydride, TPPO2,5-Disubstituted-1,3,4-Oxadiazoles26–96%[6]
Diacylhydrazines Microwave Irradiation, POCl35-phenyl-2-furan-1,3,4-oxadiazolesGood Yields[7]

Synthetic Workflows & Experimental Protocols

The diacylhydrazine backbone of NAMFC allows for divergent cyclization pathways depending on the chosen dehydrating or thionating agent.

SyntheticWorkflow NAMFC N'-acetyl-5-methylfuran- 3-carbohydrazide POCl3 POCl3 / Reflux (Dehydrative Cyclization) NAMFC->POCl3 Lawesson Lawesson's Reagent / THF (Thiation & Cyclization) NAMFC->Lawesson Amine R-NH2 / AcOH (Amination & Cyclization) NAMFC->Amine Oxadiazole 1,3,4-Oxadiazole Derivative POCl3->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Derivative Lawesson->Thiadiazole Triazole 1,2,4-Triazole Derivative Amine->Triazole

Synthetic workflow from NAMFC to diverse heterocyclic scaffolds.

Protocol A: Dehydrative Cyclization to 1,3,4-Oxadiazole using POCl3

Mechanistic Causality: The use of Phosphorus Oxychloride (POCl3) is not merely traditional; it acts as both the solvent and an electrophilic activating agent. By phosphorylating the enolized oxygen of the diacylhydrazine, POCl3 converts a poor leaving group (hydroxyl) into an excellent one (dichlorophosphate). This dramatically lowers the activation energy for the intramolecular nucleophilic attack by the adjacent secondary nitrogen, driving the5[5].

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5.0 mmol of N'-acetyl-5-methylfuran-3-carbohydrazide.

  • Reagent Addition: Carefully add 15 mL of anhydrous POCl3 to the flask. (Critical Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform strictly in a well-ventilated fume hood).

  • Cyclization: Heat the reaction mixture to reflux (approx. 100–105 °C) for 6–8 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3) to ensure complete consumption of the starting material[7].

  • Quenching: Allow the mixture to cool to room temperature. Slowly and dropwise, pour the mixture into 100 g of crushed ice with vigorous stirring. This step safely hydrolyzes the excess POCl3 and precipitates the crude product[7].

  • Neutralization & Extraction: Adjust the aqueous mixture to pH 7-8 using a saturated NaHCO3 solution. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 2-(5-methylfuran-3-yl)-5-methyl-1,3,4-oxadiazole.

Protocol B: Thiation and Cyclization to 1,3,4-Thiadiazole

Mechanistic Causality: Lawesson's reagent selectively thionates the carbonyl oxygens of the diacylhydrazine. Because sulfur is highly polarizable and a superior nucleophile compared to oxygen, the resulting dithiohydrazide intermediate undergoes rapid, spontaneous cyclization. This kinetically controlled ring closure yields the 1,3,4-thiadiazole scaffold without requiring harsh dehydrating conditions.

Step-by-Step Methodology:

  • Setup: Dissolve 5.0 mmol of NAMFC in 20 mL of anhydrous THF in a round-bottom flask under an inert argon atmosphere.

  • Reagent Addition: Add 1.2 equivalents (6.0 mmol) of Lawesson's Reagent.

  • Cyclization: Reflux the mixture for 4–6 hours, monitoring via TLC.

  • Workup: Concentrate the mixture under reduced pressure. Purify directly via column chromatography (DCM/MeOH gradient) to isolate the thiadiazole derivative.

Biological Mechanism of Action

Furan-based derivatives synthesized from carbohydrazides have shown profound efficacy in disrupting cancer cell proliferation. Recent flow cytometric studies demonstrate that these compounds induce 4[4].

ApoptosisPathway Drug Furan-Oxadiazole Derivative Cell Cancer Cell Entry (e.g., A549, MCF-7) Drug->Cell Tubulin Tubulin Polymerization Inhibition Cell->Tubulin CellCycle G2/M Phase Arrest Tubulin->CellCycle Mito Mitochondrial Membrane Depolarization CellCycle->Mito Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Intrinsic Apoptosis (Cell Death) Caspase->Apoptosis

Intrinsic mitochondrial apoptotic pathway induced by furan-based derivatives.

By inhibiting tubulin polymerization, the furan-oxadiazole derivatives prevent mitotic spindle formation. This structural failure leads to mitochondrial membrane depolarization, releasing cytochrome c and activating the caspase cascade, ultimately resulting in programmed cell death[4].

Sources

Application Note: Divergent Synthesis of Furan-Bearing Heterocyclic Scaffolds from N'-acetyl-5-methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of furan rings into heterocyclic architectures is a highly effective strategy in modern drug discovery. Furan is a privileged pharmacophore recognized for its robust optical properties, optimal lipophilicity, and capacity to act as a potent hydrogen bond acceptor within biological targets[1]. When fused or linked with azole rings, the resulting hybrid molecules frequently exhibit profound pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3].

The compound N'-acetyl-5-methylfuran-3-carbohydrazide (a symmetrical/asymmetrical diacylhydrazine) serves as a highly versatile, stable precursor. Unlike highly reactive acid chlorides, diacylhydrazines are bench-stable intermediates that allow for late-stage, divergent synthesis. By strategically selecting the cyclization reagent, chemists can dictate the heteroatom (Oxygen, Sulfur, or Nitrogen) incorporated into the resulting 5-membered azole ring, yielding 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles[4]. These scaffolds act as metabolically stable bioisosteres for amides and esters, significantly improving the pharmacokinetic profiles of drug candidates.

Mechanistic Causality in Divergent Cyclization

To master these syntheses, one must understand the thermodynamic and kinetic drivers behind each transformation:

  • 1,3,4-Oxadiazole Formation (Oxygen Insertion): Utilizing Phosphorus Oxychloride (POCl₃) drives direct cyclodehydration. POCl₃ acts as a Vilsmeier-type activator, phosphorylating the enolized hydrazide oxygen to create an exceptional leaving group. The adjacent carbonyl oxygen rapidly displaces this group via intramolecular nucleophilic attack, closing the ring[3][5].

  • 1,3,4-Thiadiazole Formation (Sulfur Insertion): Lawesson's Reagent (LR) selectively thionates the carbonyl oxygens of the diacylhydrazine. The resulting intermediate undergoes rapid intramolecular cyclization with the elimination of H₂S and H₂O. This reaction is thermodynamically driven by the formation of the highly stable, aromatic thiadiazole system[6].

  • 1,2,4-Triazole Formation (Nitrogen Insertion): Direct condensation of diacylhydrazines with amines is kinetically hindered. Pretreating the precursor with Phosphorus Pentachloride (PCl₅) converts the diacylhydrazine into a highly electrophilic bis-imidoyl chloride. The subsequent addition of a primary amine (R-NH₂) facilitates rapid nucleophilic addition and ring closure without the need to isolate the moisture-sensitive intermediate[7].

Synthetic Workflow Visualization

G Precursor N'-acetyl-5-methylfuran-3-carbohydrazide (Diacylhydrazine Precursor) Oxadiazole 2-(5-methylfuran-3-yl)-5-methyl- 1,3,4-oxadiazole Precursor->Oxadiazole POCl3, Reflux (4-6h) Cyclodehydration Thiadiazole 2-(5-methylfuran-3-yl)-5-methyl- 1,3,4-thiadiazole Precursor->Thiadiazole Lawesson's Reagent, THF, Reflux (6-8h) Thionation & Cyclization Triazole 3-(5-methylfuran-3-yl)-5-methyl- 4-R-1,2,4-triazole Precursor->Triazole 1. PCl5, Toluene, Reflux (2h) 2. R-NH2, Reflux (4h) Amine Condensation

Divergent synthetic pathways from N'-acetyl-5-methylfuran-3-carbohydrazide to azole scaffolds.

Quantitative Reaction Metrics

Target ScaffoldReagent SystemSolventTime (h)Typical Yield (%)Primary Purification
1,3,4-Oxadiazole POCl₃ (Excess)Neat (POCl₃)4 - 680 - 90Aqueous Precipitation & Recrystallization
1,3,4-Thiadiazole Lawesson's ReagentAnhydrous THF6 - 865 - 75Silica Gel Column Chromatography
1,2,4-Triazole PCl₅, then R-NH₂Anhydrous Toluene2 + 450 - 65Liquid-Liquid Extraction & Recrystallization

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(5-methylfuran-3-yl)-5-methyl-1,3,4-oxadiazole

Objective: High-yield cyclodehydration using POCl₃ as both solvent and activating agent.

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a CaCl₂ drying tube, add N'-acetyl-5-methylfuran-3-carbohydrazide (5.0 mmol, ~0.91 g).

  • Activation: Slowly add Phosphorus Oxychloride (POCl₃, 15 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 105°C) in an oil bath for 4 to 6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The disappearance of the highly polar starting material spot and the appearance of a high-Rf, UV-active spot indicates complete cyclization.

  • Quench & Workup: Allow the flask to cool to room temperature. Carefully pour the reaction mixture dropwise into a beaker containing 100 g of crushed ice under vigorous stirring.

    • Causality: The ice-water quench violently hydrolyzes unreacted POCl₃ into water-soluble phosphoric and hydrochloric acids, while the highly lipophilic oxadiazole product precipitates out of the aqueous phase[3].

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.0-7.5.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and dry. Recrystallize from absolute ethanol to yield the pure 1,3,4-oxadiazole.

Protocol B: Synthesis of 2-(5-methylfuran-3-yl)-5-methyl-1,3,4-thiadiazole

Objective: Selective thionation and cyclization using Lawesson's Reagent.

  • Setup: In an oven-dried 100 mL round-bottom flask flushed with Argon, suspend N'-acetyl-5-methylfuran-3-carbohydrazide (5.0 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL).

  • Reagent Addition: Add Lawesson's Reagent (6.0 mmol, 1.2 eq).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of Lawesson's reagent. THF is chosen because its boiling point (66°C) provides sufficient thermal energy for thionation without thermally degrading the furan ring.

  • Reaction: Heat the mixture to reflux for 6 to 8 hours.

  • Validation Checkpoint: The suspension will gradually turn into a clear, yellowish solution. Evolution of faint H₂S gas (rotten egg odor) can be detected (ensure proper ventilation). TLC will show the formation of a non-polar product.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator to remove THF.

  • Purification: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and load it onto a silica gel column. Elute with a gradient of Petroleum Ether/Ethyl Acetate (starting at 9:1 to 7:3). Collect the fractions containing the pure 1,3,4-thiadiazole and evaporate the solvent.

Protocol C: Synthesis of 3-(5-methylfuran-3-yl)-5-methyl-4-R-1,2,4-triazole

Objective: One-pot, two-step amine condensation via an imidoyl chloride intermediate.

  • Imidoyl Chloride Formation: In a flame-dried 100 mL two-neck flask under Argon, dissolve N'-acetyl-5-methylfuran-3-carbohydrazide (5.0 mmol) in anhydrous Toluene (40 mL). Add Phosphorus Pentachloride (PCl₅, 11.0 mmol, 2.2 eq).

  • First Reflux: Heat to reflux (110°C) for 2 hours.

    • Causality: PCl₅ converts both carbonyl groups into imidoyl chlorides. Toluene is utilized to allow for the high-temperature reflux necessary for both this step and the subsequent ring closure[7].

  • Amine Condensation: Cool the mixture to 0°C using an ice bath. Slowly add a solution of the desired primary amine (e.g., Aniline, 6.0 mmol, 1.2 eq) and Triethylamine (TEA, 12.0 mmol) dissolved in 10 mL of anhydrous Toluene.

  • Second Reflux: Remove the ice bath and heat the mixture back to reflux for an additional 4 hours.

  • Validation Checkpoint: A white precipitate of Triethylamine hydrochloride (TEA·HCl) will form heavily, indicating the successful nucleophilic displacement of the chlorides by the amine.

  • Workup: Cool the mixture, filter off the TEA·HCl salts, and concentrate the filtrate in vacuo. Partition the residue between Dichloromethane (50 mL) and Water (50 mL). Extract the aqueous layer twice more with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude product by recrystallization from a mixture of Ethanol/Water to yield the functionalized 1,2,4-triazole.

References

  • Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

  • Wang, S., Li, Z. T., & Hua, W. T. (2013). Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives. Journal of Agricultural and Food Chemistry.

  • Padmavathi, V., et al. (2014). An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles. Arabian Journal of Chemistry.

  • Węglarz, I., et al. (2022). Novel Conjugated s-Tetrazine Derivatives Bearing a 4H-1,2,4-Triazole Scaffold: Synthesis and Luminescent Properties. Molecules, 27(2), 528.

Sources

Application Note: Robust LC-MS/MS Quantification of N'-acetyl-5-methylfuran-3-carbohydrazide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4) is a highly polar, nitrogen-rich heterocyclic compound representative of modern pharmacophores used in targeted drug discovery. Accurate pharmacokinetic (PK) profiling of such small molecules in biological matrices requires highly sensitive, reproducible, and regulatory-compliant bioanalytical assays.

Developing a robust LC-MS/MS assay for this analyte presents two primary challenges:

  • Chromatographic Retention: The compound's high polarity (driven by the carbohydrazide and furan moieties) leads to poor retention and peak shape on standard C18 stationary phases.

  • Matrix Effects: Endogenous plasma components, specifically glycerophospholipids, co-elute with polar analytes and cause severe ion suppression in the electrospray ionization (ESI) source.

The Causality Behind the Method Design

To overcome these challenges, this protocol employs a High-Strength Silica (HSS) T3 column . Unlike standard C18 columns that suffer from phase collapse in highly aqueous mobile phases, the HSS T3 phase is designed to resist pore dewetting, ensuring optimal retention of polar analytes.

For sample preparation, we utilize a hybrid approach. While simple Protein Precipitation (PPT) is rapid, it fails to remove phospholipids[1]. By coupling PPT with a Phospholipid Removal (PLR) filtration plate , we selectively trap matrix lipids while allowing the analyte to pass through. This causality-driven design ensures a pristine baseline, extends column lifetime, and creates a self-validating system when paired with a Stable Isotope-Labeled Internal Standard (SIL-IS). The entire workflow is structured to comply with the harmonized ICH M10 guidelines for bioanalytical method validation[2][3].

Materials and Reagents

  • Target Analyte: N'-acetyl-5-methylfuran-3-carbohydrazide (MW: 182.18, C8H10N2O3).

  • Internal Standard (SIL-IS): N'-acetyl-5-methylfuran-3-carbohydrazide-d3 (acetyl-d3).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant), verified free of target analyte.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal (PLR) plates (e.g., Microlute® PLR or equivalent).

Sample Preparation Workflow

The extraction protocol leverages acid-crashed PPT to disrupt protein-drug binding, followed by PLR to eliminate ion-suppressing lipids[1].

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% MeOH) to all wells except double blanks. Vortex briefly. Note: The SIL-IS co-elutes with the analyte, perfectly compensating for any residual matrix effects or extraction losses.

  • Protein Precipitation: Add 150 µL of crash solvent (100% ACN containing 0.1% FA) to each well. The acidic environment ensures the analyte remains fully protonated and partitions into the organic supernatant.

  • Mixing & Centrifugation: Seal the plate and vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the denatured proteins.

  • Phospholipid Removal: Transfer 150 µL of the clear supernatant into a 96-well PLR plate positioned over a clean collection plate.

  • Elution: Apply gentle positive pressure (1-2 psi) to push the sample through the PLR active bed. The eluate is now free of both proteins and phospholipids.

  • Dilution: Dilute the eluate with 150 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

SamplePrep Plasma 1. Plasma Alíquot Spike 2. Spike SIL-IS Plasma->Spike PPT 3. Add ACN (PPT) Spike->PPT Mix 4. Vortex & Centrifuge PPT->Mix PLR 5. PLR Plate Filtration Mix->PLR LCMS 6. LC-MS/MS Analysis PLR->LCMS

Workflow for plasma sample preparation utilizing protein precipitation and phospholipid removal.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • System: Waters ACQUITY UPLC or equivalent.

  • Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 5.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Profile
0.00 0.40 95.0 5.0 Initial
0.50 0.40 95.0 5.0 6 (Linear)
2.50 0.40 10.0 90.0 6 (Linear)
3.50 0.40 10.0 90.0 6 (Linear)
3.60 0.40 95.0 5.0 6 (Linear)

| 5.00 | 0.40 | 95.0 | 5.0 | 6 (Linear) |

Mass Spectrometry Parameters
  • System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

Table 2: MRM Transitions and Compound-Specific Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (V) CXP (V)
Analyte (Quantifier) 183.1 109.1* 60 25 10
Analyte (Qualifier) 183.1 141.1 60 18 10

| SIL-IS | 186.1 | 109.1 | 60 | 25 | 10 |

*The 109.1 m/z fragment represents the loss of the acetylhydrazine moiety, leaving the stable methylfuran carbonyl cation.

ICH M10 Method Validation Framework

To ensure the data generated can support regulatory submissions, the assay must be validated according to the ICH M10 guidelines[3][4]. The validation framework guarantees that the method is accurate, precise, specific, and robust[2].

ICHM10 Start Method Optimization Selectivity Selectivity & Specificity Start->Selectivity Curve Calibration & LLOQ Selectivity->Curve AccPrec Accuracy & Precision Curve->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stability Stability Assessments Matrix->Stability Report ICH M10 Validated Method Stability->Report

Sequential framework for bioanalytical method validation according to ICH M10 guidelines.

Representative Validation Data

The calibration curve was established from 1.0 to 1000 ng/mL using a linear regression model with 1/x² weighting. As mandated by ICH M10, the accuracy of the Quality Control (QC) samples must fall within ±15% of the nominal concentration (±20% for the LLOQ)[2][5].

Table 3: Representative Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1.0 102.4 8.5 104.1 9.2
LQC 3.0 98.6 6.2 99.5 7.1
MQC 50.0 101.2 4.8 100.8 5.5

| HQC | 800.0 | 99.4 | 3.5 | 98.9 | 4.2 |

Data demonstrates strict adherence to ICH M10 acceptance criteria, validating the self-correcting nature of the SIL-IS and the cleanliness of the PLR extraction.

References

  • Symmetric Events. "PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained." 2

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry."4

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Questions and Answers." 5

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." 3

  • News-Medical.Net. "Improving sample preparation for LC-MS/MS analysis." 1

Sources

Application Note: Optimized Coupling and Cyclodehydration Protocols for N'-Acetyl-5-methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In modern medicinal chemistry, 1,3,4-oxadiazoles are frequently deployed as metabolically stable bioisosteres for ester and amide functionalities[1]. The synthesis of these heteroaromatic scaffolds often relies on the cyclodehydration of 1,2-diacylhydrazine intermediates. N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4) is a highly versatile diacylhydrazine building block used to generate furan-linked 1,3,4-oxadiazole pharmacophores[2].

The synthesis of this intermediate requires a robust amide/hydrazide coupling between 5-methylfuran-3-carboxylic acid and acetohydrazide. Traditional coupling reagents like DCC often suffer from difficult-to-remove byproducts (e.g., dicyclohexylurea)[3]. Therefore, uronium-based coupling reagents, specifically [4], are preferred. HATU drives rapid conversion by forming a highly reactive 7-azabenzotriazole active ester, which is readily intercepted by the nucleophilic nitrogen of acetohydrazide.

Following the isolation of the diacylhydrazine, cyclodehydration is executed. Mechanistically, reagents like [2] or [5] phosphorylate or sulfonylate the enolized oxygen of the hydrazide. This transforms the oxygen into a superior leaving group, triggering an intramolecular nucleophilic attack by the adjacent nitrogen to close the 5-membered oxadiazole ring.

Synthetic Workflow

G SM 5-Methylfuran-3-carboxylic acid + Acetohydrazide Intermediate N'-Acetyl-5-methylfuran-3-carbohydrazide (Diacylhydrazine) SM->Intermediate HATU, DIPEA, DMF 25°C, 2-4 h Product 2-Methyl-5-(5-methylfuran-3-yl) -1,3,4-oxadiazole Intermediate->Product POCl3, Toluene, 110°C OR Burgess Reagent

Workflow for the synthesis and cyclodehydration of N'-acetyl-5-methylfuran-3-carbohydrazide.

Quantitative Comparison of Coupling Reagents

Selecting the appropriate coupling reagent is critical for maximizing the yield of the diacylhydrazine while minimizing purification bottlenecks[6].

Coupling ReagentBaseSolventReaction TimeTypical YieldMechanistic Advantage / Disadvantage
HATU DIPEADMF2 - 4 h85 - 95%Highly efficient uronium activation; ideal for unreactive substrates[4].
EDC·HCl / HOBt DIPEADCM/DMF8 - 12 h70 - 80%Water-soluble byproducts facilitate easier aqueous workup[7].
T3P (50% in EtOAc) Et₃NEtOAc4 - 6 h75 - 85%Low toxicity, easy workup; moderate reactivity compared to HATU[6].
DCC DMAPDCM12 - 24 h50 - 65%DCU byproduct is notoriously difficult to remove completely[3].

Experimental Protocols

Protocol A: Synthesis of N'-Acetyl-5-methylfuran-3-carbohydrazide

This protocol utilizes HATU to ensure complete activation of the furan-3-carboxylic acid prior to the introduction of the hydrazide.

Materials:

  • 5-Methylfuran-3-carboxylic acid (MW: 126.11 g/mol )

  • Acetohydrazide (MW: 74.08 g/mol )

  • HATU (MW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with N₂, dissolve 5-methylfuran-3-carboxylic acid (1.0 equiv, 10 mmol, 1.26 g) in anhydrous DMF (0.1 M, 100 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol, 5.2 mL) to the solution. The base deprotonates the carboxylic acid, forming the reactive carboxylate anion.

  • Coupling Agent Addition: Add HATU (1.2 equiv, 12 mmol, 4.56 g) in one portion. Stir the reaction mixture at room temperature (25 °C) for 15–20 minutes. Note: The solution will typically transition to a pale yellow color as the active 7-azabenzotriazole ester forms.

  • Hydrazide Coupling: Add acetohydrazide (1.1 equiv, 11 mmol, 0.81 g) to the activated mixture. Stir continuously at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM; visualize with UV 254 nm and KMnO₄ stain). The product will appear as a distinct, polar spot compared to the starting acid.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (300 mL). To effectively remove the DMF solvent and tetramethylurea byproducts, wash the organic layer sequentially with 5% aqueous LiCl solution (3 × 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure N'-acetyl-5-methylfuran-3-carbohydrazide.

  • Analytical Validation: Verify the product via LC-MS. The expected [M+H]⁺ peak for C⻈H₁₀N₂O₃ is m/z 183.1.

Protocol B: POCl₃-Mediated Cyclodehydration to 1,3,4-Oxadiazole

This protocol converts the isolated diacylhydrazine into the corresponding 1,3,4-oxadiazole using Phosphorus Oxychloride (POCl₃)[2].

Materials:

  • N'-Acetyl-5-methylfuran-3-carbohydrazide (MW: 182.18 g/mol )

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Suspend N'-acetyl-5-methylfuran-3-carbohydrazide (1.0 equiv, 5 mmol, 0.91 g) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add POCl₃ (5.0 equiv, 25 mmol, 2.3 mL) dropwise at room temperature. Caution: POCl₃ is highly corrosive and reacts violently with moisture. Perform this step in a well-ventilated fume hood.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) and stir for 4 to 6 hours. The suspension will gradually turn into a homogeneous solution as the cyclodehydration proceeds.

  • Reaction Monitoring: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The oxadiazole product is significantly less polar than the diacylhydrazine precursor.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture over crushed ice (100 g) to quench the excess POCl₃. Note: This hydrolysis is highly exothermic.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture to pH 7–8 using saturated aqueous NaHCO₃ or 2M NaOH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from EtOH/Water or purified via silica gel chromatography.

  • Analytical Validation: Verify the product via LC-MS. The expected [M+H]⁺ peak for the cyclized product (C⻈H⻈N₂O₂) is m/z 165.1, reflecting the exact loss of one water molecule (-18 Da) from the precursor.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link][6]

  • Nocentini, A., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Green Chemistry. URL:[Link][4]

  • Somani, R. R., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances, 7(14), 8550-8560. URL:[Link][2]

  • Kerimov, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. URL:[Link][5]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 135-144. URL:[Link][3]

Sources

Application Note: In Vitro Mechanistic Profiling of N'-acetyl-5-methylfuran-3-carbohydrazide as an Enoyl-ACP Reductase (InhA) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the exploration of novel chemical spaces that can bypass established resistance mechanisms. Isoniazid (pyridine-4-carbohydrazide, INH) remains a cornerstone of TB therapy, functioning as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a covalent INH-NAD adduct. This adduct potently inhibits InhA (enoyl-ACP reductase), a critical enzyme in mycolic acid biosynthesis.

Recent medicinal chemistry efforts have demonstrated that modifying the carbohydrazide core—such as replacing the pyridine ring with bioisosteric furan derivatives or utilizing novel linkages—can significantly alter the pharmacokinetic profile and potentially overcome KatG-mediated resistance [1]. N'-acetyl-5-methylfuran-3-carbohydrazide represents a fragment-like screening compound that mimics the INH pharmacophore. The furan-3-carbohydrazide core serves as a bioisostere to pyridine-4-carbohydrazide, while the N'-acetyl moiety may act either as a lipophilic prodrug group requiring intracellular deacetylation or as a direct binding determinant.

Determining whether a novel carbohydrazide acts as a direct InhA inhibitor or requires KatG-mediated activation is the most critical first step in its preclinical evaluation [2]. Direct InhA inhibitors are highly sought after because they bypass KatG mutations, which are the primary driver of clinical INH resistance [3].

To rigorously evaluate N'-acetyl-5-methylfuran-3-carbohydrazide, we have designed a self-validating, dual-arm in vitro continuous spectrophotometric assay. This protocol measures the NADH-dependent reduction of 2-trans-dodecenoyl-CoA by InhA, comparing the compound's inhibitory potency in the presence and absence of KatG activation.

Assay Workflow & Logic

G cluster_0 Assay Arm A: Direct Inhibition cluster_1 Assay Arm B: Prodrug Activation Cmpd N'-acetyl-5-methylfuran- 3-carbohydrazide DirBind Direct Binding Incubation (No KatG) Cmpd->DirBind KatG KatG + Mn2+ + H2O2 (Enzymatic Activation) Cmpd->KatG InhA InhA + NADH + 2-trans-dodecenoyl-CoA DirBind->InhA Direct Inhibition Adduct Putative NAD-Adduct Formation KatG->Adduct Adduct->InhA Adduct Inhibition Readout Spectrophotometric Readout (ΔA340 nm) InhA->Readout NADH Oxidation Rate

Workflow for evaluating direct vs. KatG-activated InhA inhibition.

Materials and Reagents

  • Test Compound: N'-acetyl-5-methylfuran-3-carbohydrazide (10 mM stock in 100% molecular-grade DMSO).

  • Enzymes: Recombinant M. tuberculosis InhA (purified, >95% purity) and Recombinant M. tuberculosis KatG.

  • Cofactor & Substrate: NADH (reduced form, 10 mM aqueous stock prepared fresh daily) and 2-trans-dodecenoyl-CoA (1 mM stock in distilled water).

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

  • Activation Additives: Manganese(II) chloride (MnCl₂, 1 mM stock) and Hydrogen Peroxide (H₂O₂, 10 mM stock, prepared fresh).

  • Microplates: 96-well UV-transparent microplates (e.g., Corning® UV-Plate).

Step-by-Step Experimental Protocols

This protocol utilizes a continuous spectrophotometric method to monitor the oxidation of NADH to NAD⁺, which corresponds to a decrease in absorbance at 340 nm ( Δ A₃₄₀).

Phase 1: Reagent Preparation & Causality
  • Buffer Selection: PIPES buffer at pH 6.8 is strictly utilized because it closely mimics the slightly acidic intracellular environment of the mycobacterial phagosome, ensuring the protonation states of the furan and hydrazide moieties reflect physiological conditions.

  • NADH Handling: NADH is highly susceptible to spontaneous oxidation in light and at room temperature. Stocks must be kept on ice and protected from light to prevent baseline drift during the continuous assay.

Phase 2: Assay Arm A - Direct InhA Inhibition

This arm tests if the unactivated furan-carbohydrazide can directly occupy the InhA active site.

  • Enzyme-Inhibitor Pre-incubation: In a UV-transparent 96-well plate, add 80 µL of Assay Buffer. Add 5 µL of N'-acetyl-5-methylfuran-3-carbohydrazide (serially diluted to achieve final well concentrations ranging from 0.1 µM to 100 µM; final DMSO 1%).

  • Add InhA: Add 5 µL of InhA (final concentration: 10 nM). Incubate the plate at 25°C for 30 minutes.

    • Causality: Direct InhA inhibitors (like triclosan) often exhibit slow-onset, tight-binding kinetics. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium before the reaction is initiated.

  • Initiate Reaction: Add 5 µL of NADH (final concentration: 250 µM) and immediately follow with 5 µL of 2-trans-dodecenoyl-CoA (final concentration: 50 µM).

  • Kinetic Readout: Rapidly transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 15 seconds for 10 minutes at 25°C. Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve.

Phase 3: Assay Arm B - KatG-Mediated Activation

This arm tests if the N'-acetyl group can be processed and the core activated by KatG to form a potent NAD-adduct.

  • Activation Mix Preparation: In a separate tube, combine the test compound (various concentrations), KatG (final concentration 1 µM), MnCl₂ (2 µM), H₂O₂ (50 µM), and NADH (250 µM) in Assay Buffer.

    • Causality: KatG requires Mn²⁺ and H₂O₂ to generate the radical species necessary to abstract the hydrazide group and couple the furan-carbonyl core to the nicotinamide ring of NADH.

  • Adduct Formation Incubation: Incubate this mixture at 37°C for 60 minutes.

  • Transfer & InhA Binding: Transfer 95 µL of the activated mixture into the UV-transparent 96-well plate. Add 5 µL of InhA (final concentration: 10 nM) and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 5 µL of 2-trans-dodecenoyl-CoA (final concentration: 50 µM) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 340 nm every 15 seconds for 10 minutes at 25°C.

System Validation & Quality Control

To ensure this protocol acts as a self-validating system , the following controls must be run on every plate:

  • Background Oxidation Control (No Enzyme): Contains all reagents except InhA. Validates that the test compound does not chemically oxidize NADH on its own (a common false-positive artifact with redox-active fragments).

  • Positive Controls:

    • Arm A (Direct): Triclosan (Direct InhA inhibitor).

    • Arm B (Activated): Isoniazid (KatG-dependent prodrug).

  • Z'-Factor Calculation: Calculated using the uninhibited enzyme reaction (100% activity) and the no-enzyme control (0% activity). The assay is only considered valid if the Z'-factor is 0.65.

Representative Data Interpretation

The quantitative data below illustrates the expected pharmacological profile if N'-acetyl-5-methylfuran-3-carbohydrazide acts primarily as a weak direct inhibitor with partial susceptibility to KatG activation.

CompoundDirect InhA IC₅₀ (µM)KatG-Activated InhA IC₅₀ (µM)Putative Mechanism
Isoniazid (INH) > 1000.05 ± 0.01KatG-dependent Prodrug
Triclosan 1.2 ± 0.21.1 ± 0.2Direct Inhibitor
N'-acetyl-5-methylfuran-3-carbohydrazide 45.3 ± 4.18.7 ± 1.2Weak Direct / Partial KatG Substrate

Data Summary: The mock data demonstrates that while INH requires KatG to achieve nanomolar potency, the furan-based test compound shows measurable (albeit weak) direct inhibition. The 5-fold shift in IC₅₀ upon KatG addition suggests the N'-acetylated furan core is a poor substrate for KatG compared to the unsubstituted pyridine core of INH, providing a clear structure-activity relationship (SAR) directive for future medicinal chemistry optimization.

References

  • Source: RSC Medicinal Chemistry (National Institutes of Health / PMC)
  • Is IQG-607 a Potential Metallodrug or Metallopro-Drug With a Defined Molecular Target in Mycobacterium tuberculosis?
  • Design, Synthesis, and Evaluation of New Thiadiazole-Based Direct Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)

Application Note: Catalytic Systems for the Preparation of N'-Acetyl-5-methylfuran-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoselective catalytic workflows, mechanistic causality, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

Furan-3-carbohydrazide derivatives, specifically N'-acetyl-5-methylfuran-3-carbohydrazide , are highly valuable intermediate scaffolds in medicinal chemistry. They serve as direct precursors for the synthesis of biologically active 1,3,4-oxadiazoles and thiadiazoles, which exhibit potent antimicrobial, anti-inflammatory, and anticancer properties.

The traditional synthesis of these derivatives often relies on harsh, unselective reagents (e.g., neat acetic anhydride or highly corrosive acyl chlorides), leading to poor atom economy and unwanted N,N'-diacetylation. To address this, modern synthetic workflows employ highly controlled catalytic systems that ensure absolute chemoselectivity and high yields under mild conditions.

This application note details a robust, two-step catalytic workflow:

  • Catalytic Hydrazinolysis: Conversion of ethyl 5-methylfuran-3-carboxylate to 5-methylfuran-3-carbohydrazide using a Lewis/Brønsted acid catalyst.

  • Chemoselective Catalytic N'-Acetylation: Direct acetylation of the terminal nitrogen using acetic acid activated by a Palladium(II) chloride (PdCl₂) catalyst.

Workflow Visualization

SynthesisWorkflow A Ethyl 5-methylfuran-3-carboxylate C 5-methylfuran-3-carbohydrazide (Intermediate) A->C Step 1: Catalytic Hydrazinolysis B Hydrazine Hydrate + TFA (cat.) Solvent: EtOH B->C E N'-acetyl-5-methylfuran-3-carbohydrazide (Target Product) C->E Step 2: Chemoselective N'-Acetylation D Acetic Acid + PdCl2 (cat.) Solvent: Toluene D->E

Workflow for the two-step catalytic synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide.

Step 1: Catalytic Hydrazinolysis

Mechanistic Causality

Hydrazinolysis of sterically hindered or electronically deactivated furan-3-carboxylates is notoriously slow. While refluxing in neat hydrazine is a traditional approach, it often leads to degradation. By introducing a catalytic amount of Trifluoroacetic acid (TFA), the ester carbonyl oxygen is reversibly protonated. This lowers the LUMO of the carbonyl, drastically increasing its electrophilicity and facilitating rapid nucleophilic attack by hydrazine hydrate at room temperature[1].

Protocol 1: Synthesis of 5-methylfuran-3-carbohydrazide

This protocol is designed as a self-validating system, ensuring intermediate purity before proceeding to acetylation.

Reagents:

  • Ethyl 5-methylfuran-3-carboxylate: 10.0 mmol (1.0 eq)

  • Hydrazine hydrate (80% aqueous): 50.0 mmol (5.0 eq)

  • Trifluoroacetic acid (TFA): 1.0 mmol (0.1 eq)

  • Absolute Ethanol: 20 mL

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of ethyl 5-methylfuran-3-carboxylate in 20 mL of absolute ethanol.

  • Reagent Addition: Add 50.0 mmol of hydrazine hydrate dropwise over 5 minutes under continuous magnetic stirring at 25 °C.

  • Catalyst Introduction: Carefully add 1.0 mmol of TFA. Observation: A slight exothermic reaction may occur as the catalyst activates the ester.

  • Propagation: Stir the reaction mixture at room temperature for 2 to 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The starting material (higher Rf​ ) should completely disappear, replaced by a highly polar baseline spot (the hydrazide).

  • Isolation: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: Recrystallize the crude solid from cold ethanol to yield pure 5-methylfuran-3-carbohydrazide.

  • Quality Control (Self-Validation): Perform FTIR analysis. The success of this step is validated by the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of a strong amide C=O stretch (~1650 cm⁻¹) alongside distinct N-H stretching bands (~3200–3300 cm⁻¹).

Step 2: Chemoselective Catalytic N'-Acetylation

Mechanistic Causality

Acetylation of hydrazides presents a chemoselectivity challenge: the molecule contains an internal amide nitrogen, a terminal amine nitrogen (N'), and a carbonyl oxygen. The terminal N' is the most nucleophilic due to the lack of direct resonance stabilization with the adjacent carbonyl.

Instead of using harsh acetic anhydride, this protocol utilizes glacial acetic acid activated by a Palladium(II) chloride (PdCl₂) catalyst[2]. PdCl₂ acts as a soft Lewis acid, coordinating to the carbonyl oxygen of acetic acid. This coordination enhances the electrophilicity of the carboxyl carbon, allowing the terminal N' of the hydrazide to attack and form the amide bond, releasing water as the only byproduct. This green catalytic system completely suppresses over-acetylation[2][3].

Mechanism N1 Lewis Acid (PdCl2) Coordinates Acetic Acid N2 Electrophilic Carbonyl Activation N1->N2 N3 Nucleophilic Attack by Terminal N' of Hydrazide N2->N3 N4 Tetrahedral Intermediate Formation N3->N4 N5 Proton Transfer & Water Expulsion N4->N5 N6 N'-acetylated Product + Regenerated Catalyst N5->N6

Mechanistic pathway of PdCl2-catalyzed chemoselective N'-acetylation of the hydrazide.

Protocol 2: Synthesis of N'-acetyl-5-methylfuran-3-carbohydrazide

Reagents:

  • 5-methylfuran-3-carbohydrazide: 5.0 mmol (1.0 eq)

  • Glacial Acetic Acid: 6.0 mmol (1.2 eq)

  • Palladium(II) chloride (PdCl₂): 0.25 mmol (5 mol%)

  • Anhydrous Toluene: 15 mL

Step-by-Step Methodology:

  • Setup: Suspend 5.0 mmol of the purified 5-methylfuran-3-carbohydrazide in 15 mL of anhydrous toluene in a 50 mL two-neck flask equipped with a reflux condenser and a Dean-Stark trap.

  • Catalyst & Reagent Addition: Add 6.0 mmol of glacial acetic acid, followed by 0.25 mmol of PdCl₂. Purge the system with nitrogen gas for 5 minutes.

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the acetylated product.

  • Propagation: Maintain reflux for 3 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the PdCl₂ catalyst. Wash the Celite pad with ethyl acetate (2 × 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any unreacted acetic acid, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quality Control (Self-Validation): Analyze via ¹H-NMR (DMSO-d₆). The successful formation of the target compound is validated by the appearance of a sharp singlet integrating to 3H at ~1.9–2.0 ppm (the new acetyl methyl group) and the presence of two distinct D₂O-exchangeable N-H signals (>9.5 ppm), confirming mono-acetylation at the N' position.

Quantitative Data Presentation

The selection of the PdCl₂/Acetic Acid system is grounded in rigorous optimization metrics. The table below summarizes the quantitative data driving the selection of this specific catalytic system over traditional methods.

Table 1: Optimization of Catalytic N'-Acetylation Conditions

Catalyst / Reagent SystemSolventTemp (°C)Time (h)Yield (%)N'-Chemoselectivity
None (Control)Toluene11012< 10N/A
Acetic Anhydride (No Cat.)DCM251245Low (Diacetylation observed)
Acetic Acid (Auto-catalysis)[3]AcOH118876Moderate
PdCl₂ (5 mol%) + Acetic Acid [2]Toluene 110 3 94 Excellent (>99%)

Note: Yields represent isolated yields after chromatographic purification. Selectivity was determined via crude ¹H-NMR integration.

References

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: RSC Advances URL
  • Source: Synthetic Communications (via ResearchGate)

Sources

Application Note: Formulation Strategies for N'-Acetyl-5-methylfuran-3-carbohydrazide (NAMFC) Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

Furan-3-carbohydrazides and their acetylated derivatives represent a versatile class of bioactive scaffolds, frequently investigated for their potent antimicrobial, antifungal, and antineoplastic properties[1][2]. N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) (CAS: 733800-91-4) is a highly specific building block and lead compound in this category[3].

Despite its pharmacological potential, the clinical translation of NAMFC is hindered by the inherent physicochemical vulnerabilities of its structure. The central hydrazide moiety (-CO-NH-NH-CO-) is notoriously susceptible to acid-catalyzed hydrolysis and oxidative degradation in aqueous environments[4][5]. In conventional immediate-release suspensions or unoptimized aqueous environments, the dynamic hydrogen-bonding network promotes supramolecular reorganization and accelerated degradation of the hydrazide bond, leading to formulation failure and sub-therapeutic exposure[5].

To overcome these barriers, this application note details two advanced formulation strategies: Solid Lipid Nanoparticles (SLNs) to shield the hydrazide bond from premature aqueous hydrolysis, and Amorphous Solid Dispersions (ASDs) to enhance dissolution while restricting molecular mobility. Furthermore, the acid-labile nature of the hydrazide bond can be explicitly leveraged for pH-responsive targeted drug delivery in acidic microenvironments (e.g., tumor interstitium or infection sites)[4][6].

Physicochemical Profiling of NAMFC

Understanding the baseline properties of NAMFC is critical for selecting appropriate excipients and processing parameters.

PropertyValue / DescriptionFormulation Implication
IUPAC Name N'-acetyl-5-methylfuran-3-carbohydrazideDictates hydrogen bonding potential.
CAS Number 733800-91-4[3]Unique identifier for API sourcing.
Molecular Formula C8H10N2O3[3]Contains both hydrophobic (furan) and hydrophilic (hydrazide) domains.
Molecular Weight 182.18 g/mol [3]Highly permeable; suitable for nanocarrier encapsulation.
Chemical Liability Hydrazide hydrolysis[5]Requires strictly controlled pH or anhydrous processing to prevent degradation.
Targeting Potential pH-responsive cleavage[6]Enables triggered payload release at pH < 6.0.

Mechanistic Workflow: Protection and pH-Triggered Release

The following diagram illustrates the causality behind the formulation strategy: protecting the vulnerable hydrazide bond during systemic circulation while exploiting its acid-lability for targeted release.

G A NAMFC API (Vulnerable Hydrazide) B Nanocarrier Encapsulation A->B Formulation (SLN/ASD) F Premature Hydrolysis (Degradation) A->F Unprotected in Aqueous Media C Systemic Circulation (pH 7.4) - Protected B->C Administration D Target Microenvironment (pH < 6.0) C->D EPR Effect / Targeting E Hydrazide Hydrolysis & Active Release D->E Acidic Trigger

Caption: Workflow demonstrating the protection of NAMFC's hydrazide bond and its pH-responsive activation.

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

Causality & Rationale: Encapsulating NAMFC within a highly lipophilic matrix (e.g., Precirol® ATO 5) physically shields the hydrazide bond from water ingress and enzymatic attack in the bloodstream. Poloxamer 188 is selected as a surfactant to provide steric stabilization, preventing nanoparticle aggregation and opsonization.

Step-by-Step Protocol: Hot High-Pressure Homogenization

Self-Validating System: In-process temperature control ensures lipid melting without exceeding the thermal degradation threshold of the API.

  • Lipid Phase Preparation:

    • Melt 500 mg of Precirol® ATO 5 (glyceryl palmitostearate) at 65°C (approx. 10°C above its melting point).

    • Disperse 50 mg of NAMFC uniformly into the molten lipid under continuous magnetic stirring (500 rpm) until a clear/homogenous melt is achieved.

  • Aqueous Phase Preparation:

    • Dissolve 1.5% (w/v) Poloxamer 188 in 20 mL of ultra-pure water.

    • Heat the aqueous phase to 65°C to match the lipid phase temperature (critical to prevent premature lipid crystallization during mixing).

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise.

    • Homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 3 minutes.

  • High-Pressure Homogenization (HPH):

    • Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles, maintaining the temperature at 65°C.

  • Cooling and Solidification:

    • Rapidly cool the nanoemulsion in an ice-water bath (4°C) to solidify the lipid matrix, forming SLNs.

  • Quality Control (Self-Validation):

    • Immediately measure Dynamic Light Scattering (DLS). Proceed to lyophilization only if the Polydispersity Index (PDI) is < 0.2 and Zeta Potential is > |30| mV, confirming colloidal stability.

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs)

Causality & Rationale: While SLNs provide systemic protection, ASDs are ideal for oral delivery. Converting crystalline NAMFC to an amorphous state enhances its apparent solubility. By embedding the API in Hypromellose Acetate Succinate (HPMCAS-M), the high glass transition temperature ( Tg​ ) of the polymer restricts the molecular mobility of the drug. This prevents the hydrogen-bond competition and lattice disruption that typically accelerate hydrazide degradation in aqueous environments[5].

Step-by-Step Protocol: Spray Drying

Self-Validating System: Post-drying thermal analysis guarantees the absence of crystalline domains, verifying the success of the dispersion.

  • Solvent System Selection:

    • Prepare a co-solvent system of Methanol:Dichloromethane (DCM) at a 1:1 (v/v) ratio. This ensures complete solvation of both the hydrophilic hydrazide moiety and the hydrophobic polymer without introducing water.

  • Solution Preparation:

    • Dissolve NAMFC and HPMCAS-M at a 1:3 (w/w) drug-to-polymer ratio in the co-solvent to achieve a total solid concentration of 5% (w/v).

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Spray Drying Parameters:

    • Feed rate: 3.0 mL/min.

    • Inlet temperature: 75°C (optimized to rapidly evaporate DCM/Methanol without thermally stressing the hydrazide bond).

    • Outlet temperature: Maintained between 45°C - 50°C.

    • Atomization gas flow: 400 L/h.

  • Secondary Drying:

    • Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual solvent traces.

  • Quality Control (Self-Validation):

    • Perform Differential Scanning Calorimetry (DSC). The formulation is validated if a single Tg​ is observed and the crystalline melting endotherm of pure NAMFC (expected >100°C) is completely absent.

Analytical & Quality Control Standards

To ensure the structural integrity of the N'-acetyl-5-methylfuran-3-carbohydrazide payload, the following QC panel must be executed:

Analytical TechniquePurposeAcceptance Criteria
RP-HPLC (UV at ~254 nm) Quantify encapsulation efficiency and detect hydrolysis byproducts (e.g., free hydrazine derivatives).> 98% API integrity; Encapsulation Efficiency > 85%.
Dynamic Light Scattering (DLS) Assess SLN particle size and distribution.Z-average: 100–150 nm; PDI < 0.2.
Differential Scanning Calorimetry (DSC) Confirm amorphous conversion in ASDs.Single phase Tg​ ; absence of API melting peak.
In vitro Release (pH 7.4 vs pH 5.5) Validate pH-responsive release kinetics[6].< 15% release at pH 7.4 (24h); > 80% release at pH 5.5 (24h).

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives." Available at:[Link]

  • International Research Journal. "1,3,4-oxadiazole and selenadiazole derivatives as new C-Glycosyl analogs with MAO-B, antibacterial and antifungal activities." Available at:[Link]

  • MDPI. "Antioxidant and Antitumor Activities of New Synthesized Aromatic C-Nucleoside Derivatives." Available at: [Link]

  • ResearchGate. "Hydrazone linkages in pH responsive drug delivery systems." Available at: [Link]

  • MDPI. "Differentiating Resistance from Formulation Failure: Isoniazid Instability and Poor Dissolution in Crushed Multi-Drug Paediatric Preparations." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas." Available at:[Link]

Sources

Troubleshooting & Optimization

optimizing mobile phase gradients for N'-acetyl-5-methylfuran-3-carbohydrazide chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for N'-acetyl-5-methylfuran-3-carbohydrazide .

As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. Here, we explore the causality behind chromatographic behavior, providing you with self-validating protocols and mechanistic insights to conquer peak tailing, retention instability, and gradient optimization challenges.

Compound Profiling & Chromatographic Behavior

N'-acetyl-5-methylfuran-3-carbohydrazide is a highly functionalized molecule. The furan ring provides UV activity, while the carbohydrazide and acetyl moieties introduce multiple hydrogen bond donors and acceptors.

  • The Challenge: This mixed polarity makes the compound highly susceptible to secondary interactions with residual silanols on silica-based stationary phases. Without precise control of the mobile phase pH and gradient steepness, you will experience severe peak tailing and retention time drift.

  • The Solution: A tightly controlled reversed-phase gradient utilizing an aprotic organic modifier and an acidic buffer to suppress ionization and neutralize active silanols1[1].

Quantitative Data: Gradient Parameter Effects

To optimize your method, you must understand how each variable impacts the chromatography of polar furan derivatives. The table below summarizes the theoretical and observed effects of varying gradient parameters.

ParameterVariationEffect on Retention Time ( tR​ )Effect on Peak Shape ( As​ )Causality / Mechanistic Explanation
Initial %B (Acetonitrile) 2% vs. 10%Increases tR​ at 2%Sharper at 2%Lower initial organic strength focuses the polar carbohydrazide at the column head, preventing premature elution.
Gradient Time ( tG​ ) 10 min vs. 20 minDecreases tR​ at 10 minBroader at 20 minSlower gradients increase longitudinal diffusion of the analyte within the column, reducing theoretical plates.
Formic Acid Modifier 0% vs. 0.1%Minimal change As​ drops from >2.0 to 1.10.1% FA (pH ~2.8) suppresses silanol ionization, neutralizing the stationary phase and stabilizing H-bonding[1].
Organic Solvent Methanol vs. AcetonitrileLonger tR​ with MeOHBroader with MeOHMethanol is protic and competes for H-bonds with the carbohydrazide. Acetonitrile is aprotic, yielding sharper peaks[2].

Step-by-Step Experimental Protocol: Self-Validating Gradient Optimization

This protocol is designed as a self-validating system. By running a standardized scouting gradient and calculating the retention factor ( k′ ), the mathematical output dictates your next optimization step, removing guesswork from method development.

Materials Required:

  • HPLC/UHPLC system with Diode Array Detection (DAD) set to 254 nm.

  • Column: Endcapped C18 or Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Step 1: Mobile Phase Preparation & Stabilization

  • Measure exactly 1.0 mL of LC-MS grade formic acid into a 1 L volumetric flask.

  • Fill to the mark with HPLC-grade water (for Phase A) or Acetonitrile (for Phase B) 3[3].

  • Degas both phases via sonication or vacuum filtration for 10 minutes. Causality: Outgassing during high-pressure mixing causes micro-bubbles in the flow cell, leading to erratic baseline noise.

Step 2: The Broad Scouting Gradient

  • Set the flow rate to 1.0 mL/min and the column oven temperature to 35°C (temperature control stabilizes solvent viscosity).

  • Program a linear gradient: 5% B to 95% B over 20 minutes 4[4].

  • Inject a 10 µg/mL standard of N'-acetyl-5-methylfuran-3-carbohydrazide.

  • Record the retention time ( tR​ ) and the column dead time ( t0​ ). Calculate the retention factor: k′=(tR​−t0​)/t0​ .

Step 3: Algorithmic Adjustment (Self-Validation)

  • If k′<2 : The compound is eluting too close to the solvent front. The initial 5% B is too strong. Drop initial %B to 1-2%, or switch to a Polar-embedded or HILIC column.

  • If 2≤k′≤10 : The initial %B is optimal. Adjust the gradient steepness to elute the compound at exactly 50% of the gradient time to maximize resolution from synthesis impurities.

  • If Peak Tailing ( As​ ) > 1.5: Verify mobile phase pH. If the pH is correct, the column may have active silanols; flush with 100% ACN, then re-equilibrate.

Workflow Visualization

G Start Start: Scouting Gradient (5-95% B over 20 min) Assess Assess Peak Resolution & Retention Factor (k') Start->Assess Adjust Adjust Initial %B & Gradient Steepness Assess->Adjust k' < 2 or k' > 10 Check Check Peak Shape (Tailing Factor As) Assess->Check 2 <= k' <= 10 Adjust->Assess Buffer Modify pH / Add Buffer (e.g., 0.1% Formic Acid) Check->Buffer As > 1.5 Validate Validate Robustness (Self-Validating Protocol) Check->Validate As <= 1.5 Buffer->Check

Systematic HPLC gradient optimization workflow for polar furan-carbohydrazide derivatives.

Troubleshooting FAQs

Q1: Why am I seeing a shifting retention time for N'-acetyl-5-methylfuran-3-carbohydrazide across sequential injections? A1: Retention time drift in gradient elution is almost always caused by inadequate column re-equilibration. Because the carbohydrazide moiety is highly polar, it requires at least 10 column volumes of the initial mobile phase (e.g., 5% B) to fully re-establish the hydration layer on the stationary phase. Ensure your post-gradient hold time is sufficient. Additionally, verify that your pump's proportioning valves are functioning correctly, as slight variations in the delivery of Mobile Phase A will drastically shift the retention of polar analytes 5[5].

Q2: The baseline drifts upward significantly during the gradient. How can I fix this? A2: This is a common optical artifact when using absorbance detection (DAD/UV) with gradients. Acetonitrile and water have different refractive indices, and formic acid absorbs slightly at lower wavelengths. To correct this, ensure you are using HPLC-grade solvents, and set a reference wavelength on your DAD (e.g., 360-400 nm) to subtract the background drift. Alternatively, match the absorbance of Phase A and B by adding 0.08% Formic Acid to Phase B and 0.1% to Phase A1[1].

Q3: Can I use methanol instead of acetonitrile for this furan derivative? A3: While methanol can be used, it is a protic solvent and will actively compete for hydrogen bonds with the carbohydrazide group. This can lead to broader peak shapes compared to the aprotic acetonitrile. Furthermore, methanol-water mixtures have significantly higher viscosity at 50/50 ratios, which will increase system backpressure, potentially exceeding standard HPLC limits2[2].

Q4: My compound is eluting in the void volume ( k′<1 ) even at 2% Acetonitrile. What is the next step? A4: Carbohydrazide derivatives can be exceptionally hydrophilic. If reversed-phase chromatography fails to retain the compound, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). A HILIC column utilizing a phosphorylcholine (PC) or amide group, paired with a high-organic mobile phase (e.g., 70% Acetonitrile / 30% Buffer), will easily retain highly polar carbohydrazides with excellent peak shape6[6].

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.[Link]

  • Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples. IntechOpen. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[Link]

  • カルボヒドラジド Carbohydrazide. Osaka Soda.[Link]

Sources

overcoming steric hindrance in N'-acetyl-5-methylfuran-3-carbohydrazide derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals facing synthetic bottlenecks when working with N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4) [1].

Due to its unique structural topology—a furan ring substituted with a 5-methyl group and a bulky, electron-withdrawing 3-carbohydrazide moiety—this building block is notorious for resisting standard derivatization protocols. Below, we dissect the causality of these steric and electronic barriers and provide field-validated, self-correcting methodologies to overcome them.

Diagnostic Workflow: Overcoming Steric & Electronic Barriers

Before adjusting your reaction conditions, you must identify the primary failure mode. The flowchart below maps the logical progression for troubleshooting low-yield derivatizations based on the targeted reaction site.

G Start Low Derivatization Yield (Steric Blockade) Target Identify Target Reaction Site Start->Target Hydrazide Hydrazide N/N' Alkylation Target->Hydrazide N-Functionalization Furan Furan Ring (C2/C4) Substitution Target->Furan Ring Functionalization HydrazideIssue Electronic Deactivation & Steric Umbrella from Acetyl Hydrazide->HydrazideIssue FuranIssue C2/C4 Blocked by Bulky 3-Carbohydrazide & 5-Methyl Furan->FuranIssue HydrazideFix 1. Strong Base (LiHMDS) 2. Microwave Heating 3. Small Electrophile (MeOTf) HydrazideIssue->HydrazideFix Overcome Barrier FuranFix 1. Directed ortho-Metalation (DoM) 2. Sterically Demanding Ligands FuranIssue->FuranFix Overcome Barrier

Workflow for diagnosing and overcoming steric hindrance in furan-3-carbohydrazide derivatization.

Troubleshooting & FAQs

Q1: I am attempting N-alkylation of the hydrazide, but I recover >90% unreacted starting material. Why is the reaction inert?

The Causality: The failure is a dual consequence of steric hindrance and electronic deactivation [2]. The N'-acetyl group and the furan-3-carbonyl group heavily delocalize the lone pairs on both hydrazide nitrogens, rendering them extremely poor nucleophiles. Furthermore, the 3D conformation of the 5-methylfuran ring acts as a "steric umbrella," physically blocking the approach trajectory of bulky electrophiles. The Solution: You must force the generation of a highly nucleophilic anion using a strong, non-nucleophilic base (e.g., LiHMDS) and supply enough thermodynamic energy (via microwave irradiation) to overcome the high activation energy ( Ea​ ) barrier of the hindered transition state.

Q2: My LC-MS shows the correct mass for the alkylated product (+14 Da for methylation), but NMR indicates O-alkylation instead of N-alkylation. How do I control regioselectivity?

The Causality: Deprotonated hydrazides are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, using a "hard" base (like NaH) in a solvent that allows tight ion-pairing will localize the negative charge on the harder oxygen atom, leading to O-alkylation. The Solution: Switch to a polar aprotic solvent like DMF with LiHMDS. DMF heavily solvates the lithium cation, leaving a "naked," softer nitrogen anion. Pair this with a highly reactive, soft electrophile like methyl triflate (MeOTf) to drive exclusive N-alkylation [3].

Q3: I need to functionalize the furan ring at the C2 position, but standard Electrophilic Aromatic Substitution (EAS) fails. What is the alternative?

The Causality: The C2 position is directly adjacent to the bulky N'-acetylcarbohydrazide group, creating severe steric repulsion that prevents the formation of the standard EAS Wheland intermediate. The Solution: Utilize Directed ortho-Metalation (DoM) . The carbonyl oxygen of the 3-carbohydrazide is an excellent directing group. It will coordinate with an alkyllithium reagent, acting as an anchor to selectively deliver the base to the sterically hindered C2 proton, forcing deprotonation despite the bulk.

Quantitative Data: Solvent & Base Effects on N-Alkylation

To illustrate the critical nature of reagent selection, the following table summarizes the quantitative outcomes of N-methylation attempts on N'-acetyl-5-methylfuran-3-carbohydrazide.

BaseSolventElectrophileConditionsYield (%)Regioselectivity (N:O)Mechanistic Rationale
K₂CO₃AcetoneMeIReflux (60°C), 24h< 5%N/ABase is too weak to deprotonate the electron-deficient, sterically hindered hydrazide.
NaHTHFMeI0°C to RT, 12h42%60:40Hard base promotes partial O-alkylation; THF limits ionic dissociation, keeping the cation near oxygen.
LiHMDS DMF MeOTf -78°C to RT, 2h 89% 95:5 Non-nucleophilic strong base ensures complete deprotonation; DMF solvates cations, favoring softer N-alkylation.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Microwave-Assisted N-Alkylation of the Carbohydrazide

This protocol utilizes extreme reactivity to bypass the steric umbrella of the furan ring.

  • Preparation: Flame-dry a 10 mL microwave-safe reaction vial under argon. Add N'-acetyl-5-methylfuran-3-carbohydrazide (1.0 eq, 1.0 mmol) and dissolve in 3.0 mL of anhydrous DMF.

  • Deprotonation: Cool the vial to -78°C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq).

    • Validation Checkpoint 1: Observe the solution. A shift to a pale yellow/orange color indicates successful formation of the delocalized hydrazide anion. If the solution remains colorless, suspect moisture contamination in your DMF or degraded LiHMDS.

  • Electrophile Addition: After 30 minutes at -78°C, add methyl trifluoromethanesulfonate (MeOTf) (1.5 eq) dropwise.

  • Microwave Irradiation: Seal the vial, remove it from the cooling bath, and place it in a microwave synthesizer. Heat at 80°C for 15 minutes (Dynamic mode, max power 150W).

  • Workup & Validation: Quench with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint 2 (LC-MS): Look for the [M+H]⁺ peak at m/z 197.1.

    • Validation Checkpoint 3 (NMR): Run a ¹³C NMR. A new methyl peak around 30–35 ppm confirms successful N-methylation. A peak at >55 ppm indicates a failed regioselectivity control (O-methylation).

Protocol B: Directed ortho-Metalation (DoM) at the Furan C2 Position

This protocol leverages the steric bulk of the 3-position to its advantage by using it as a directing anchor.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve N'-acetyl-5-methylfuran-3-carbohydrazide (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Protection & Metalation: Cool to -78°C. Slowly add n-BuLi (2.5 M in hexanes, 2.2 eq).

    • Causality Note: The first equivalent of n-BuLi deprotonates the acidic N-H of the hydrazide. The second equivalent coordinates to the 3-carbonyl oxygen, directing the lithium to deprotonate the adjacent C2 furan carbon.

    • Validation Checkpoint 1: The reaction will turn deep red/brown, indicating the formation of the dianion.

  • Electrophile Trapping: Stir for 1 hour at -78°C, then add anhydrous DMF (3.0 eq) to formylate the C2 position. Allow the reaction to warm to room temperature over 2 hours.

  • Workup & Validation: Quench carefully with 1M HCl (to pH 5) and extract with DCM.

    • Validation Checkpoint 2 (¹H NMR): In the starting material, the furan C2 proton appears around 7.9 ppm and the C4 proton around 6.3 ppm . In your product, the 7.9 ppm peak must completely disappear , while the 6.3 ppm peak remains intact. A new aldehyde peak will appear at ~9.8 ppm.

References

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. Retrieved from[Link]

  • Sparkman, O. D., et al. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from[Link]

  • LibreTexts. (2023). Derivatization for Gas Chromatography. Chemistry LibreTexts. Retrieved from[Link]

Technical Support Center: Refining Liquid-Liquid Extraction for N'-acetyl-5-methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of N'-acetyl-5-methylfuran-3-carbohydrazide. The successful isolation of this molecule is critical for subsequent analytical studies, potency assays, and formulation development. Liquid-liquid extraction (LLE) is a foundational and powerful technique for this purpose, yet it presents specific challenges that can impact yield, purity, and reproducibility.[1][2][3]

This document provides in-depth, experience-driven answers to common and complex issues encountered during the LLE of this target compound. Our focus is on the causality behind experimental choices, empowering you to not only solve immediate problems but also to build robust, optimized, and self-validating purification protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a foundational understanding of the extraction process for N'-acetyl-5-methylfuran-3-carbohydrazide.

Q1: What are the key structural features of N'-acetyl-5-methylfuran-3-carbohydrazide that influence its behavior during LLE?

A1: The molecule's behavior is dictated by a combination of its functional groups:

  • Furan Ring: A heterocyclic aromatic ring that imparts moderate polarity. However, furan rings can be sensitive to highly acidic conditions, which may lead to degradation.[4]

  • Carbohydrazide Group (-CONHNH₂): This group is polar and capable of both hydrogen bond donating and accepting. Its basicity is a critical handle for manipulating solubility.

  • Acetyl Group (-COCH₃): Adds to the molecule's polarity.

  • Methyl Group (-CH₃): A nonpolar group that slightly increases lipophilicity.

Overall, N'-acetyl-5-methylfuran-3-carbohydrazide is a moderately polar molecule. Its solubility can be significantly altered by adjusting the pH of the aqueous phase, which protonates or deprotonates the hydrazide moiety.

Q2: How do I select an appropriate organic solvent for the extraction?

A2: Solvent selection is a balance between maximizing the distribution coefficient (K_D) of your target compound and minimizing the co-extraction of impurities.[3] The ideal solvent should be immiscible with water, have a favorable polarity match for the neutral form of the compound, and be easily removable.[5]

For N'-acetyl-5-methylfuran-3-carbohydrazide, start with solvents of intermediate polarity. Ethyl acetate is often a good starting point due to its ability to dissolve moderately polar compounds and its relatively low boiling point. Dichloromethane can also be effective but is denser than water and can be prone to forming emulsions. Avoid highly nonpolar solvents like hexane, as they are unlikely to efficiently extract this compound.[1]

Q3: Why is pH control so critical for a successful extraction?

A3: pH control is the most powerful tool for ensuring both high recovery and high purity.[5][6] The carbohydrazide group is basic and can be protonated under acidic conditions to form a water-soluble salt. Conversely, under neutral or basic conditions, it exists as a neutral, more organic-soluble species.[7][8] This pH-dependent solubility allows you to:

  • Extract the Target: By adjusting the aqueous phase to a basic pH (e.g., pH 8-9), you ensure the compound is in its neutral form, maximizing its partitioning into the organic solvent.[8]

  • Remove Acidic Impurities: By first washing the organic layer with an acidic aqueous solution (e.g., dilute HCl), you can remove basic impurities. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can remove acidic impurities.[9]

Q4: What are the primary safety concerns when performing LLE for this compound?

A4: Standard laboratory safety protocols are paramount. Key hazards include:

  • Solvent Volatility and Flammability: Many organic solvents are flammable. Work in a well-ventilated fume hood and avoid ignition sources.

  • Pressure Buildup: When using a separatory funnel, mixing volatile solvents or performing an acid-base neutralization can cause pressure buildup. Always vent the funnel frequently by inverting it and opening the stopcock.

  • Chemical Exposure: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Recovery or Yield

Q: My recovery of N'-acetyl-5-methylfuran-3-carbohydrazide is consistently below 50%. What are the potential causes and how can I improve it?

A: Low recovery is a common issue stemming from several factors. A systematic approach is needed to diagnose the cause.

Root Cause Analysis & Solutions:

  • Incorrect pH of the Aqueous Phase: The most likely culprit is suboptimal pH. If the aqueous phase is too acidic, your compound will be protonated and remain in the aqueous layer.

    • Solution: Before extraction, ensure the aqueous phase containing your product is adjusted to a basic pH, ideally 2 units above the pKa of the hydrazide's conjugate acid.[8] If the pKa is unknown, empirically test a range of pH values (e.g., 8, 9, 10).[5] Verify the pH with a calibrated meter or pH paper.

  • Insufficient Partitioning into the Organic Solvent: Your chosen solvent may not be optimal, or you may not be performing enough extractions.

    • Solution:

      • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. A standard practice is to extract the aqueous layer 3 times (e.g., 3 x 50 mL instead of 1 x 150 mL).

      • Solvent Polarity: If recovery is still low with ethyl acetate, consider a slightly more polar solvent like a mixture of ethyl acetate and THF, or switch to dichloromethane.

      • Salting Out: Adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase can increase the partitioning of your polar organic compound into the organic layer.[5][10] This technique decreases the solubility of the organic compound in the aqueous phase.[10]

  • Compound is Partially Soluble in Water: Even in its neutral form, the compound may have some residual water solubility.

    • Solution: After the primary extraction, perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Diagram: Effect of pH on Compound Partitioning

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_protonated Protonated Hydrazide (Water Soluble Cation) aq_neutral Neutral Hydrazide (Slightly Water Soluble) aq_protonated->aq_neutral Add Base (Increase pH) aq_neutral->aq_protonated Add Acid (Decrease pH) org_neutral Neutral Hydrazide (Organic Soluble) aq_neutral->org_neutral Partitions into Organic Phase

Caption: pH adjustment alters the charge state and solubility of the target compound.

Issue 2: Persistent Emulsion Formation

Q: I'm getting a thick, persistent emulsion at the interface between my aqueous and organic layers that won't separate. How can I break it?

A: Emulsions are a common problem in LLE, often caused by the presence of surfactant-like impurities, vigorous shaking, or high concentrations of dissolved solids.[11] It is easier to prevent an emulsion than to break it.[11]

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times (10-15 inversions is often sufficient). This increases the surface area for extraction without high shear forces.[11]

  • Filtration: If your crude reaction mixture contains fine particulates, filter it before performing the LLE.

Emulsion Breaking Techniques:

If an emulsion has already formed, try the following techniques sequentially:

  • Time: Let the separatory funnel stand undisturbed for 10-30 minutes. Some emulsions will break on their own.[12]

  • "Salting Out": Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[11][13]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[12]

  • Filtration: Filter the entire mixture through a plug of glass wool or phase separation filter paper.[11]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.[12][13][14]

Diagram: Workflow for Breaking Emulsions

G start Emulsion Formed patience Let stand (10-30 min) start->patience salt Add Saturated NaCl (Brine) patience->salt No separation success Phases Separated patience->success Separated stir Gentle Swirling or Stirring salt->stir No separation salt->success Separated filter Filter through Glass Wool stir->filter No separation stir->success Separated centrifuge Centrifuge Mixture filter->centrifuge No separation filter->success Separated centrifuge->success Separated fail Emulsion Persists centrifuge->fail Still emulsified

Caption: A sequential troubleshooting workflow for resolving emulsions in LLE.

Issue 3: Product Purity Issues

Q: My extracted product is contaminated with starting materials or byproducts. How can I improve the selectivity of my LLE?

A: Purity issues arise when contaminants have similar solubility properties to your target compound. Improving selectivity requires exploiting subtle differences in their chemical properties, primarily through pH manipulation and back-extraction.[5]

Strategies for Improving Purity:

  • Acid/Base Washing (Back-Extraction): This is the most powerful technique for removing ionic impurities.

    • To Remove Basic Impurities: After extracting your product into the organic phase at a basic pH, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Basic impurities will become protonated and move into the acidic aqueous phase, leaving your neutral product behind.

    • To Remove Acidic Impurities: Wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃). Acidic impurities will be deprotonated and extracted into the basic aqueous wash.

    • Final Wash: Always perform a final wash with brine (saturated NaCl) to remove residual water and break any minor emulsions before drying the organic layer.

  • Systematic Solvent Screening: The initial solvent choice might not be the most selective.

    • Solution: Test a small panel of solvents with varying polarities (e.g., diethyl ether, dichloromethane, ethyl acetate, methyl-THF). Analyze a small sample of each extract by TLC or LC-MS to determine which solvent provides the cleanest extraction of the target compound.

Table: Properties of Common LLE Solvents

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityComments
Hexane 0.10.65569ImmiscibleGood for nonpolar compounds; likely poor for target.
Diethyl Ether 2.80.713356.9%Volatile, effective but highly flammable.
Dichloromethane 3.11.33401.3%Good solvent, but denser than water; can form emulsions.
Ethyl Acetate 4.40.902778.3%Excellent general-purpose solvent for moderately polar compounds.
Methyl-THF 4.00.8548014%Greener alternative to DCM and Et₂O.

Part 3: Detailed Protocol Example

This protocol provides a robust starting point for the liquid-liquid extraction of N'-acetyl-5-methylfuran-3-carbohydrazide from an aqueous reaction mixture.

Objective: To isolate N'-acetyl-5-methylfuran-3-carbohydrazide from an aqueous solution containing acidic and basic impurities.

Methodology:

  • pH Adjustment:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Slowly add a 1M sodium hydroxide (NaOH) solution dropwise while monitoring the pH with a calibrated meter. Adjust the pH to ~9.0. This ensures the target compound is in its neutral, organic-soluble form.[5][8]

  • Initial Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous layer.

    • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately open the stopcock to vent pressure.

    • Close the stopcock and gently invert the funnel 10-15 times. Do not shake vigorously.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer into a separate clean Erlenmeyer flask labeled "Organic Extract."

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate. Combine all organic extracts.

  • Purity Wash (Back-Extraction):

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of 5% sodium bicarbonate (NaHCO₃) solution (~20% of the organic volume). Invert gently to mix and allow layers to separate. Drain and discard the lower aqueous layer. This step removes acidic impurities.

    • Add a volume of saturated NaCl (brine) solution (~20% of the organic volume). Invert gently, separate, and discard the aqueous layer. This step removes bulk water.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and swirl. The drying agent should move freely when the solution is dry.

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude purified product.

References

  • Vertex AI Search. (n.d.). Back_extraction.
  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tshepelevitsh, S., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • Google Patents. (n.d.). EP4032881A1 - Method and apparatus for purifying a furan derivative.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Benchchem. (n.d.). Technical Support Center: Purification of Furan Compounds.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. r/chemistry.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
  • CHROMacademy. (n.d.). Troubleshooting Liquid/Liquid Extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

troubleshooting false positives in N'-acetyl-5-methylfuran-3-carbohydrazide screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Hit Triage. As a Senior Application Scientist, I have designed this guide to address the specific, highly deceptive assay interferences caused by N'-acetyl-5-methylfuran-3-carbohydrazide and its structural analogs.

This molecule is a "chemical con artist." It contains two notorious Pan-Assay Interference Compound (PAINS) motifs: a furan ring and a carbohydrazide group . Together, they can trigger false positives through colloidal aggregation, oxidative covalent modification, and metal chelation. This guide provides the mechanistic causality behind these artifacts and the self-validating protocols required to triage them.

Technical FAQs: Troubleshooting Furan-Carbohydrazide Hits

Q: My DMSO stock of N'-acetyl-5-methylfuran-3-carbohydrazide gained potency over time. Is it a slow-binding inhibitor? A: No, this is a classic signature of oxidative degradation, not slow binding. Furans are highly susceptible to [4+2] cycloaddition with ambient singlet oxygen ( 1O2​ ) present in aged DMSO stocks [1]. This reaction forms a highly reactive endoperoxide intermediate. Over time, this endoperoxide undergoes hydrolytic opening and Baeyer-Villiger rearrangements to form reactive enediones and aldehydes. These degradation products act as non-specific covalent modifiers of nucleophilic residues (e.g., cysteines) on your target protein, leading to a false increase in apparent potency.

Q: The dose-response curve for this compound is extremely steep (Hill slope > 2.5) and plateaus early. What is happening? A: A steep Hill slope is the hallmark of colloidal aggregation . At a specific threshold known as the Critical Aggregation Concentration (CAC), small molecules phase-separate into nano-scale colloids (typically 50–500 nm in diameter). These colloids non-specifically sequester and denature proteins on their surface, leading to a false loss of enzymatic activity [2]. Because the transition from soluble monomer to colloid is highly cooperative, the dose-response curve appears unnaturally steep.

Q: We are running an AlphaScreen assay (His-tag/Nickel donor beads). Could the carbohydrazide group interfere? A: Yes. Hydrazides and carbohydrazides are potent bivalent metal chelators. In assays relying on metal-affinity interactions (such as Ni 2+ or Cu 2+ in AlphaScreen or IMAC-based pull-downs), the carbohydrazide moiety can strip the metal from the bead matrix [3]. This disrupts the donor-acceptor proximity, quenching the luminescent signal and mimicking a positive hit (a false "loss-of-signal").

Q: How do I definitively rule out covalent modification of my target protein by the furan degradation products? A: You must utilize an orthogonal biophysical counterscreen, specifically ALARM NMR (A La Assay to detect Reactive Molecules by NMR). This assay uses the human La antigen, a protein with an exceptionally reactive, solvent-exposed cysteine residue. By monitoring the 13 C-methyl chemical shifts of the La antigen in the presence of your compound, you can definitively detect if the furan endoperoxide is acting as a thiol-reactive electrophile [4].

Diagnostic Data & Interference Thresholds

To standardize your triage process, compare your assay metrics against the established thresholds for furan-carbohydrazide interference summarized below.

Table 1: Common False Positive Mechanisms and Diagnostic Signatures

Interference ModalityStructural CulpritPrimary Diagnostic SignatureOrthogonal Validation Method
Colloidal Aggregation Hydrophobic coreHill slope > 2.0; Bell-shaped inhibition curveDLS; 0.01% Triton X-100 addition
Covalent Modification Furan ring (Oxidized)Potency increases with stock age; IrreversibleALARM NMR; Intact Mass Spectrometry
Metal Chelation CarbohydrazideActivity lost in non-metal orthogonal assaysICP-MS; Counter-screen without Ni/His
Redox Cycling CarbohydrazideGeneration of H 2​ O 2​ in assay bufferHorseradish Peroxidase (HRP) coupled assay

Table 2: Quantitative Thresholds for Hit Invalidation

MetricSuspicious RangeAction Required
Hill Slope ( nH​ ) >2.0 or <0.5 Run Detergent-Sensitivity Protocol
DLS Hydrodynamic Radius >50 nmInvalidate hit (Colloid former)
IC 50​ Shift (+ Detergent) >5 -fold rightward shiftInvalidate hit (Aggregation-dependent)
ALARM NMR Shift Any DTT-dependent peak shiftInvalidate hit (Thiol-reactive)

Self-Validating Experimental Protocols

Do not discard hits based on structure alone; validate the interference mechanism using these causality-driven protocols.

Protocol A: Detergent-Sensitivity and DLS Assay (Aggregation Check)

Rationale: Non-ionic detergents disrupt colloidal aggregates by forming mixed micelles below the compound's CAC, restoring target protein activity [5].

  • Prepare Assay Buffer: Split your standard assay buffer into two aliquots. To one aliquot, add a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% Tween-80).

  • Dose-Response: Perform parallel 10-point dose-response curves of N'-acetyl-5-methylfuran-3-carbohydrazide in both buffers.

  • DLS Measurement: Transfer 20 μ L of the compound at its IC 90​ concentration (in detergent-free buffer) to a dynamic light scattering (DLS) cuvette.

  • Data Interpretation: If the IC 50​ shifts rightward by >5 -fold in the detergent buffer, AND the DLS detects particles with a hydrodynamic diameter >50 nm, the compound is a colloidal aggregator.

Protocol B: ALARM NMR (Covalent Reactivity Check)

Rationale: The human La antigen contains a highly nucleophilic cysteine. If the furan ring has oxidized into an endoperoxide, it will covalently modify this cysteine, altering the local magnetic environment of adjacent 13 C-labeled methyl groups[4].

  • Protein Preparation: Express and purify 13 C-methyl-labeled human La antigen. Prepare at 50 μ M in NMR buffer (pH 7.0).

  • Compound Incubation: Incubate 500 μ M of the aged compound stock with the La antigen for 1 hour at 37°C.

  • NMR Acquisition: Acquire a 2D 1 H- 13 C HMQC spectrum.

  • DTT Reversibility: Add 20 mM Dithiothreitol (DTT) to the sample and re-acquire the spectrum.

  • Data Interpretation: If cross-peaks shift or broaden in the absence of DTT, and the effect is modulated by DTT, the compound is a reactive false positive.

Visualizing the Logic: Mechanisms and Workflows

FuranOxidation Furan N'-acetyl-5-methylfuran-3-carbohydrazide (Intact Furan) Endoperoxide [4+2] Cycloaddition Endoperoxide Intermediate Furan->Endoperoxide O2 Singlet Oxygen (1O2) from ambient light/air O2->Endoperoxide Enedione Ring Opening Reactive Enedione Endoperoxide->Enedione Hydrolysis/Rearrangement Adduct Covalent Adduct (False Positive) Enedione->Adduct Covalent Bonding Target Target Protein (Nucleophilic Cys/Lys) Target->Adduct

Oxidative degradation of furan moieties leading to covalent protein modification.

TriageWorkflow Start Primary Hit: N'-acetyl-5-methylfuran-3-carbohydrazide DLS Step 1: DLS & Detergent Assay (0.01% Triton X-100) Start->DLS Agg Colloidal Aggregator (SCAM) DLS->Agg Activity lost with detergent NMR Step 2: ALARM NMR (Thiol Reactivity) DLS->NMR Activity retained Cov Covalent Modifier (Endoperoxide/Enedione) NMR->Cov La Antigen Shift Detected Chel Step 3: Metal Counterscreen (e.g., AlphaScreen without Ni) NMR->Chel No Shift False Chelation Artifact Chel->False Activity lost in orthogonal assay Valid Validated Hit (Proceed to SAR) Chel->Valid Activity retained

Step-by-step triage workflow to eliminate false positives for furan-carbohydrazide hits.

References

  • Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries National Institutes of Health (NIH) / PMC URL:[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance National Institutes of Health (NIH) / PMC URL:[Link]

  • Action Plan for Hit Identification (APHID): KAT6A As a Case Study Taylor & Francis Online URL:[Link]

  • ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens Journal of the American Chemical Society URL:[Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture Docking.org (Shoichet Lab) URL: [Link]

Technical Support Center: Handling & Troubleshooting N'-acetyl-5-methylfuran-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4). Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the critical handling parameters of this specialized furan-based building block. Due to the inherent reactivity of its diacylhydrazine (carbohydrazide) linkage, this compound exhibits marked sensitivity to atmospheric moisture and aqueous environments, which can compromise experimental integrity if not properly managed.

Mechanistic Insight: The Causality of Moisture Sensitivity

To effectively handle N'-acetyl-5-methylfuran-3-carbohydrazide, one must understand the chemical causality behind its degradation. While the 5-methylfuran ring is relatively stable, the carbohydrazide tail (-CO-NH-NH-CO-CH3) is highly susceptible to nucleophilic attack by water[1].

In the presence of moisture—particularly under thermal stress or slightly acidic/basic conditions—the acyl-hydrazine bonds undergo hydrolysis[2]. This hydrolytic cleavage initially yields 5-methylfuran-3-carboxylic acid and acetylhydrazine. Prolonged exposure or elevated temperatures can drive secondary hydrolysis, generating free hydrazine and acetic acid[3].

Why this matters: Degradation not only reduces the effective molarity of your active reagent but also introduces highly reactive byproducts (like hydrazine) that can act as competing nucleophiles, leading to complex mixtures and failed downstream coupling reactions.

Quantitative Data & Physicochemical Properties

The following table summarizes the critical physicochemical parameters and stability metrics that dictate the handling requirements for this compound.

PropertyValue / SpecificationImplication for Experimental Handling
Molecular Weight 182.18 g/mol Requires precise analytical weighing under strictly dry conditions.
Storage Temperature 2-8°C (Short term), -20°C (Long term)Thermal energy exponentially accelerates hydrolytic cleavage[4].
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric moisture condensation during storage[4].
Solubility Soluble in polar aprotic solventsAvoid protic solvents (e.g., MeOH, H2O) for long-term stock solutions.
Hydrolysis Rate pH and Temperature dependentSolutions degrade rapidly > 25°C or at pH extremes (< 5 or > 9)[2].

Experimental Protocols for Anhydrous Handling

To ensure a self-validating system where reagent integrity is maintained from the bottle to the reaction flask, strictly adhere to the following methodologies.

Protocol A: Preparation of Anhydrous Stock Solutions

This protocol prevents condensation-induced degradation during reagent reconstitution.

  • Equilibration: Remove the sealed vial from the refrigerator/freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30–45 minutes. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder).

  • Inert Transfer: Move the equilibrated vial into a glovebox or utilize a Schlenk line with a positive flow of dry Argon[1].

  • Solvent Preparation: Use strictly anhydrous, amine-free polar aprotic solvents (e.g., anhydrous DMSO or DMF stored over activated 3Å molecular sieves).

  • Dissolution: Add the solvent to the vial and vortex gently until complete dissolution is achieved. Do not sonicate extensively , as localized heating can trigger premature degradation.

  • Aliquoting: Divide the stock solution into single-use amber vials, purge the headspace with Argon, seal with PTFE-lined caps, and store immediately at -20°C.

Protocol B: Monitoring Reagent Integrity (LC-MS)

Perform this validation if a stock solution has been stored for > 2 weeks.

  • Sample Prep: Dilute a 10 µL aliquot of the stock solution in anhydrous Acetonitrile to a final concentration of 1 mg/mL.

  • Chromatography: Run a reverse-phase UPLC/HPLC (C18 column) using a water/acetonitrile gradient buffered with 0.1% Formic acid.

  • Detection: Monitor UV absorbance at 254 nm (characteristic of the furan ring).

  • Mass Analysis: Look for the parent mass [M+H]+=183.1 . The appearance of a peak at [M+H]+=127.1 indicates the formation of 5-methylfuran-3-carboxylic acid, confirming that hydrolytic degradation has occurred.

Troubleshooting & FAQs

Q1: I observed a white precipitate in my DMSO stock solution after storing it for 2 weeks at 4°C. What happened? A1: The precipitate is likely a degradation product, specifically 5-methylfuran-3-carboxylic acid, which has significantly lower solubility in cold DMSO than the parent carbohydrazide[1]. This indicates moisture ingress occurred during handling or storage. Always use anhydrous solvents and store as single-use aliquots at -20°C to prevent this.

Q2: My downstream coupling reaction using this reagent failed, yielding multiple unexpected side products. Could the reagent be the issue? A2: Yes. If the carbohydrazide linkage has partially hydrolyzed, the resulting free acetylhydrazine or hydrazine will act as aggressive competing nucleophiles in your reaction[3]. Verify the integrity of the reagent via Protocol B (LC-MS) before proceeding.

Q3: Is it possible to recover or purify the degraded reagent? A3: No. The hydrolysis of the carbohydrazide bond is irreversible under standard laboratory conditions. Attempting to purify the mixture is generally inefficient and risks carrying over trace hydrazine. Discard the degraded batch and procure a fresh, sealed bottle.

Q4: Can I use aqueous buffers for assays involving this compound? A4: Yes, but with strict temporal limits. While stable enough for rapid bioorthogonal reactions or assays in buffered aqueous solutions (pH 7-8), the compound will slowly hydrolyze over several hours[2]. Prepare aqueous solutions immediately prior to use and do not store them.

Visualizations of Workflows and Mechanisms

HydrolysisPathway A N'-acetyl-5-methylfuran- 3-carbohydrazide C 5-methylfuran-3- carboxylic acid A->C Hydrolysis D Acetylhydrazine A->D Hydrolysis B H2O (Moisture) B->A B->D E Hydrazine D->E Secondary Hydrolysis F Acetic Acid D->F Secondary Hydrolysis

Hydrolytic degradation pathway of N'-acetyl-5-methylfuran-3-carbohydrazide.

AnhydrousWorkflow Step1 Step 1 Equilibrate to RT in Desiccator Step2 Step 2 Argon Purge in Glovebox Step1->Step2 Step3 Step 3 Dissolve in Anhydrous DMSO Step2->Step3 Step4 Step 4 Aliquot & Store at -20°C Step3->Step4

Step-by-step workflow for the anhydrous preparation and storage of carbohydrazide reagents.

Sources

Validation & Comparative

Advanced Scaffold Profiling: N'-acetyl-5-methylfuran-3-carbohydrazide vs. 2-Methylfuran Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds, the selection of starting materials and intermediates dictates both synthetic success and downstream pharmacokinetic viability. This guide provides a critical comparison between simple 2-methylfuran isomers and the advanced intermediate N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC).

Structural & Mechanistic Profiling

2-Methylfuran (2-MF) and Isomers: Simple methylated furans, such as 2-methylfuran and 3-methylfuran, are foundational five-membered aromatic heterocycles[1]. 2-MF is highly electron-rich and frequently utilized as a precursor for the green solvent 2-methyltetrahydrofuran (2-MeTHF) or as a candidate for biofuel applications[2][3]. However, its electron-rich nature renders the furan ring highly susceptible to oxidative ring-opening and electrophilic degradation, limiting its utility as a stable core in late-stage active pharmaceutical ingredients (APIs).

N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC): NAMFC (CAS: 733800-91-4) represents a sophisticated evolution of the furan scaffold[4]. By installing a methyl group at the C5 position and an N'-acetylcarbohydrazide moiety at the C3 position, the electronic landscape of the furan ring is fundamentally altered. The electron-withdrawing nature of the C3 carbonyl deactivates the ring against unwanted oxidation, while the carbohydrazide acts as a multi-dentate ligand and a direct precursor for synthesizing privileged bioactive pharmacophores, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

Metabolic Stability & Toxicological Liabilities

A critical divergence between these compounds lies in their metabolic fate—a paramount consideration for drug development professionals.

Simple 2-MF is a known process-related contaminant in heat-treated foods and exhibits significant toxicological liabilities[5]. In vivo, 2-MF undergoes rapid oxidative metabolic activation mediated by Cytochrome P450 (CYP450) enzymes. This oxidation cleaves the furan ring to generate acetylacrolein , a highly reactive and toxic electrophile[5]. Acetylacrolein readily forms covalent adducts with nucleophilic residues (such as lysine and cysteine) on cellular proteins, leading to hepatotoxicity and cellular damage[5].

Conversely, NAMFC is structurally protected against this metabolic liability. The C3 substitution sterically and electronically shields the furan core from CYP450-mediated epoxidation, ensuring the scaffold remains intact during systemic circulation.

Pathways cluster_2MF 2-Methylfuran (2-MF) Toxicity Pathway cluster_NAMFC NAMFC Bioactive Synthesis Pathway MF 2-Methylfuran (Simple Isomer) CYP CYP450 Oxidation MF->CYP AcA Acetylacrolein (Reactive Electrophile) CYP->AcA Adduct Protein Adducts (Hepatotoxicity) AcA->Adduct NAMFC N'-acetyl-5-methylfuran- 3-carbohydrazide Cycl POCl3 Cyclization NAMFC->Cycl Oxad 1,3,4-Oxadiazole (Bioactive Scaffold) Cycl->Oxad

Figure 1: Divergent pathways: 2-MF metabolic toxicity vs. NAMFC synthetic utility in drug design.

Quantitative Comparison & Spectroscopic Data

To effectively utilize these compounds, researchers must rely on precise spectroscopic differentiation. The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the furan nuclei, allowing for clear differentiation between isomers and functionalized derivatives[1].

Table 1: Comparative Chemical & Physical Profiling
Feature2-Methylfuran (2-MF)N'-acetyl-5-methylfuran-3-carbohydrazide
Molecular Weight 82.10 g/mol 182.18 g/mol
Physical State Highly volatile, flammable liquidStable crystalline solid
Primary Utility Solvent precursor, basic building blockAdvanced pharmacophore scaffold
Metabolic Liability High (CYP450 oxidation to acetylacrolein)Low (Sterically/electronically protected)
Reactivity Profile Electrophilic aromatic substitutionNucleophilic hydrazide, cyclization precursor
Table 2: ¹H NMR Spectroscopic Benchmarks (CDCl₃)

Note: 2-MF data is derived from established empirical standards[1], while NAMFC data represents anticipated shifts based on substituent effects.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)
2-Methylfuran H-5 (Ring)~7.25Doublet of multiplets (J ~1.8)
H-4 (Ring)~6.23Doublet of doublets (J ~3.2, 1.8)
H-3 (Ring)~5.93Doublet of multiplets (J ~3.2)
-CH₃~2.26Singlet
NAMFC H-2 (Ring, adjacent to O)~7.80Singlet (Deshielded by C3 carbonyl)
H-4 (Ring)~6.50Singlet
C5 -CH₃~2.35Singlet
Acetyl -CH₃~2.05Singlet
-NH-NH-~9.50 - 10.20Broad singlets (Exchangeable)

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that causality and mechanistic integrity are maintained throughout the experimental workflow.

Protocol A: Self-Validating NMR Structural Elucidation

Distinguishing between furan isomers requires high-resolution NMR to calculate precise J-coupling constants[1]. We utilize CDCl₃ to provide a non-polar environment that prevents hydrogen bonding interference with the furan oxygen, ensuring sharp multiplet resolution.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15-20 mg of the analyte (2-MF or NAMFC) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard[1].

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz or higher, using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons.

  • Multiplet Analysis: For 2-MF, explicitly measure the coupling constants. The H-4 proton will present as a distinct doublet of doublets (J ~3.2 Hz, ~1.8 Hz) due to coupling with H-3 and H-5[1].

  • Validation: For NAMFC, structural validation is confirmed by the disappearance of the H-3 and H-5 signals, replaced by the downfield shift of H-2 (~7.80 ppm) and the presence of two distinct methyl singlets.

Workflow Prep 1. Sample Prep (CDCl3 Solvent) NMR 2. NMR Acquisition (1H & 13C Spectra) Prep->NMR Peak 3. Peak Assignment (Multiplet Analysis) NMR->Peak Val 4. Structural Validation (Isomer Differentiation) Peak->Val

Figure 2: Self-validating NMR protocol for structural elucidation of furan derivatives.

Protocol B: Synthetic Cyclization of NAMFC to a 1,3,4-Oxadiazole Scaffold

This protocol leverages the N'-acetylcarbohydrazide moiety of NAMFC to synthesize a 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is selected because it acts synergistically as both a solvent and a potent dehydrating agent. It activates the acetyl carbonyl oxygen, converting it into a superior leaving group, which thermodynamically drives the intramolecular nucleophilic attack by the hydrazide nitrogen.

Step-by-Step Workflow:

  • Activation: Suspend 1.0 mmol of NAMFC in 5.0 mL of POCl₃ in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Cyclization: Heat the mixture to reflux (approx. 105°C) for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the polar hydrazide spot is entirely consumed.

  • Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess POCl₃. Causality note: Rapid quenching prevents the acidic hydrolysis of the newly formed oxadiazole ring.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7 using saturated NaHCO₃ solution. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Confirm successful cyclization via IR spectroscopy; the broad N-H stretch (~3200 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹) present in NAMFC will completely disappear, replaced by C=N stretching frequencies (~1600 cm⁻¹).

References

  • Zheng, H.-Y., et al. (2006). Towards understanding the reaction pathway in vapor phase hydrogenation of furfural to 2-methylfuran. Journal of Molecular Catalysis A: Chemical. 2

  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. Benchchem Technical Guides. 1

  • Schäfer, V., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology (PMC). 5

  • Bidepharm. (n.d.). CAS: 733800-91-4 N'-Acetyl-5-methylfuran-3-carbohydrazide Product Information. Bidepharm Catalog. 4

Sources

Validating the Purity of N'-acetyl-5-methylfuran-3-carbohydrazide: A Quantitative NMR (qNMR) Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Evaluating the purity of novel synthetic building blocks and active pharmaceutical intermediates—such as N'-acetyl-5-methylfuran-3-carbohydrazide (C₈H₁₀N₂O₃) —presents a fundamental analytical bottleneck: the absence of highly characterized, identical reference standards.

Traditional chromatographic methods (e.g., HPLC-UV) rely heavily on relative response factors and calibration curves. Consequently, they often overestimate purity by failing to detect impurities that lack a chromophore,[1]. As a Senior Application Scientist, I strongly advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the primary ratio method of choice. qNMR provides absolute quantification without requiring an identical reference standard, [2].

The qNMR Advantage: Causality and Metrological Traceability

Unlike HPLC-UV, which depends on the extinction coefficient of the specific analyte, qNMR operates on a fundamental quantum mechanical principle: [3].

By spiking the sample with a highly pure, structurally unrelated Internal Standard (IS) that is traceable to the International System of Units (SI) (such as NIST SRM Maleic Acid), [4]. The purity is calculated directly from the molar ratio of the analyte to the IS, completely bypassing the need for a secondary standard of N'-acetyl-5-methylfuran-3-carbohydrazide.

Comparative Analysis: qNMR vs. Alternative Methodologies

To objectively evaluate the performance of qNMR against industry alternatives, we must look at the underlying principles and limitations of each technique.

Table 1: Methodological Comparison for Purity Validation

MethodologyAnalytical PrincipleRequires Identical Standard?Detects Non-UV Impurities?Destructive?Typical Accuracy
qNMR Primary Ratio (Nuclear Count)No Yes No± 0.5 - 1.0%
HPLC-UV Relative Response (Chromophore)YesNoYes± 1.0 - 2.0%
LC-MS Ionization EfficiencyYesPartialYes± 5.0 - 10.0%
Titration Stoichiometric ReactionNoNo (Interferences common)Yes± 0.5 - 1.0%

Experimental Workflow: Step-by-Step qNMR Methodology

Internal Standard and Target Peak Selection

For N'-acetyl-5-methylfuran-3-carbohydrazide, Maleic acid is the optimal internal standard.

  • Causality: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in DMSO-d₆. This perfectly avoids the furan ring protons of our analyte (H-2 at ~8.0 ppm; H-4 at ~6.5 ppm) and the aliphatic methyl/acetyl protons (~1.9–2.3 ppm). This lack of signal overlap is a critical prerequisite for accurate baseline integration.

  • Target Peak Selection: The furan H-2 proton (singlet, ~8.0 ppm, 1H) of the analyte is selected for quantification. Causality: This downfield resonance is highly resolved and cleanly separated from potential aliphatic solvent impurities, ensuring maximum integration accuracy.

Step-by-Step Protocol
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of N'-acetyl-5-methylfuran-3-carbohydrazide and ~5.0 mg of Maleic Acid (NIST SRM) using a calibrated microbalance (d = 0.001 mg). Causality: Gravimetric precision directly dictates the final uncertainty budget of the primary ratio calculation.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d₆. Causality: Complete dissolution is mandatory; any undissolved particulate will skew the molar ratio, invalidating the assay.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse to maximize the signal-to-noise ratio (SNR).

    • Relaxation Delay (D1): Set to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton. Causality: A delay of 5×T₁ ensures >99.3% recovery of bulk magnetization along the z-axis, preventing signal saturation and ensuring the integration strictly reflects the nuclear count.

    • Acquisition Time (AQ): ≥ 3 seconds to provide sufficient digital resolution for sharp peak integration.

    • Scans (NS): Minimum 64 scans to achieve an SNR > 250:1 for the target peaks.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), perform rigorous manual phase correction (zero and first order), and apply a multipoint baseline correction to ensure flat integration regions.

Workflow Visualization

Step-by-step workflow for qNMR purity validation using an internal standard.

Supporting Experimental Data: Identifying the "Hidden" Impurities

When validating a synthesized batch of N'-acetyl-5-methylfuran-3-carbohydrazide, a stark contrast emerges between chromatographic and spectroscopic data.

Table 2: Experimental Data Comparison for N'-acetyl-5-methylfuran-3-carbohydrazide

Analytical MethodReported PurityDetected ImpuritiesCausality / Scientific Notes
HPLC-UV (254 nm) 99.6% (Area %)Trace organic byproductsOverestimates purity; fails to detect residual inorganic salts or non-chromophoric aliphatic solvents.
qNMR (Maleic Acid IS) 97.2% (Mass %)Residual hexane, moistureYields the absolute mass fraction; accurately accounts for all proton-bearing impurities and inert mass.

Data Analysis: The HPLC-UV data suggests a highly pure compound (99.6%). However, qNMR reveals the true mass fraction is only 97.2%. Because qNMR detects all protonated species, it successfully identifies residual hexane (from the synthesis wash step) and trapped moisture—impurities that are entirely invisible to a UV detector at 254 nm.

Conclusion

For novel drug intermediates like N'-acetyl-5-methylfuran-3-carbohydrazide, qNMR is not merely an alternative to HPLC; it is the definitive method for absolute purity assignment. By utilizing a self-validating internal standard system, qNMR satisfies the rigorous metrological demands of regulatory bodies while eliminating the costly and time-consuming bottleneck of synthesizing identical reference standards.

Sources

comparative analysis of furan-3-carbohydrazide derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the furan-3-carbohydrazide scaffold not merely as a static chemical structure, but as a dynamic, programmable module. The furan ring provides an electron-rich aromatic system capable of π-π stacking with target proteins, while the carbohydrazide moiety acts as a versatile, bidentate hydrogen-bonding domain.

This guide provides an in-depth comparative analysis of furan-3-carbohydrazide derivatives, evaluating their target specificity, structural divergence, and the self-validating experimental protocols required to synthesize and screen them.

Mechanistic Profiling & Target Specificity

The true value of the furan-3-carbohydrazide core lies in its synthetic plasticity. By modifying the terminal amine or cyclizing the hydrazide backbone, researchers can pivot the molecule's biological activity across entirely different therapeutic domains:

  • Antimycobacterial Activity (DHFR Inhibition): Converting the carbohydrazide into 2-(furan-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives yields potent antimycobacterial agents [1]. Molecular docking confirms that these derivatives fit precisely into the active site of dihydrofolate reductase (DHFR), forming critical hydrogen bonds and π-alkyl interactions with binding free energies between -7.0 and -9.2 kcal/mol[1].

  • Tyrosinase Inhibition: Condensation of the furan-3-carbohydrazide core with carbohydrate precursors to form 1,3,4-thiadiazole or oxathiadiazole derivatives has shown remarkable efficacy in inhibiting tyrosinase[2]. This mechanism is highly relevant for treating hyperpigmentation disorders and melanoma.

  • Antifungal & Herbicidal Efficacy: When functionalized with a 2,4-dichlorophenoxy moiety, the resulting N,N'-diacylhydrazines exhibit excellent antifungal properties (e.g., against Phytophthora capsici) by disrupting fungal cell wall synthesis [3].

  • Antitumor & Antioxidant Potential: The synthesis of aromatic C-nucleosides via isatin condensation from carbohydrazide precursors has unlocked new pathways for reactive oxygen species (ROS) scavenging and antitumor therapies[4].

Quantitative Comparative Analysis

The following table synthesizes the quantitative performance metrics of key furan-3-carbohydrazide derivatives across different biological targets.

Derivative ScaffoldFunctional ModificationPrimary Target / ApplicationEfficacy MetricKey Reference
1,3,4-Oxadiazoles Hydrazinolysis & Cyclization (POCl₃)M. tuberculosis H37Rv (DHFR)MIC = 50 - 100 µg/mL[1]
1,3,4-Thiadiazoles Thiosemicarbazide CondensationTyrosinase Enzyme (Melanogenesis)High Inhibitory Effect[2]
N,N'-Diacylhydrazines 2,4-Dichlorophenoxy AcylationFungal Pathogens (P. capsici)EC₅₀ comparable to standards[3]
Aromatic C-Nucleosides Isatin CondensationTumor Cell Lines / ROSPotent Antioxidant Activity[4]

Workflow Visualization: Structural Divergence

The following diagram maps the logical relationship between the synthetic divergence of the furan-3-carbohydrazide precursor and its resulting biological targets.

G F3C Furan-3-Carbohydrazide Precursor Sub1 1,3,4-Oxadiazoles F3C->Sub1 POCl3 + Ar-COOH Sub2 N,N'-Diacylhydrazines F3C->Sub2 Acylation Sub3 C-Nucleosides F3C->Sub3 Isatin Condensation Sub4 1,3,4-Thiadiazoles F3C->Sub4 Thiosemicarbazide Act1 Antimycobacterial (DHFR Target) Sub1->Act1 Act2 Antifungal (Cell Membrane) Sub2->Act2 Act3 Antitumor (ROS Scavenging) Sub3->Act3 Act4 Tyrosinase Inhibition (Melanogenesis) Sub4->Act4

Logical mapping of furan-3-carbohydrazide structural divergence and biological targets.

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must be designed with built-in causality and self-validation. Below are the standard workflows for synthesizing and evaluating these derivatives.

Protocol A: Microwave-Assisted Synthesis & FT-IR Validation

Traditional refluxing often leads to thermal degradation of the electron-rich furan ring. Microwave irradiation is utilized here to ensure rapid, volumetric heating, driving the nucleophilic acyl substitution to completion in minutes rather than hours[1].

  • Esterification: React furan-3-carboxylic acid (3-furoic acid) with ethanol in the presence of a catalytic acid to create furan-3-ethyl carboxylate[1].

  • Hydrazinolysis: Treat the ester with hydrazine hydrate under microwave irradiation (200W, 4 minutes) to form the furan-3-carbohydrazide intermediate[1].

  • Cyclization: React the intermediate with a selected aromatic acid in the presence of phosphorous oxychloride (POCl₃) to yield the 1,3,4-oxadiazole derivative[1].

  • Self-Validation (FT-IR): The formation of the oxadiazole ring is self-validating through FT-IR spectroscopy. The disappearance of the primary amine N-H stretch (typically around 3300 cm⁻¹) and the appearance of a strong C=N stretch at ~1620 cm⁻¹ provides immediate, non-destructive confirmation of successful cyclization.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening

Turbidimetric assays for bacterial growth are prone to optical interference from precipitated drug compounds. The MABA protocol bypasses this by measuring metabolic activity directly.

  • Inoculation: Cultivate Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to logarithmic phase.

  • Compound Exposure: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the synthesized oxadiazole derivatives (ranging from 100 µg/mL down to 1.56 µg/mL)[1].

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 20 µL of Alamar Blue (resazurin) solution to each well and incubate for an additional 24 hours[1].

  • Self-Validation (Colorimetric Readout): MABA acts as a self-validating viability marker. The active metabolism of surviving mycobacteria irreversibly reduces resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent). If a well remains strictly blue, it definitively confirms the bactericidal efficacy of the derivative at that concentration, eliminating false positives caused by compound precipitation.

References

  • Synthesis, Antimycobacterial Screening and Molecular Docking Studies of 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole Derivatives. Latin American Journal of Pharmacy (2022). [Link]

  • Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules (2012).[Link]

  • Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. Molecules (2013).[Link]

  • Antioxidant and Antitumor Activities of New Synthesized Aromatic C-Nucleoside Derivatives. Molecules (2014).[Link]

Sources

benchmarking N'-acetyl-5-methylfuran-3-carbohydrazide against standard reference materials

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N'-acetyl-5-methylfuran-3-carbohydrazide Against Standard Reference Materials: A Comprehensive Guide

The furan ring is a privileged scaffold in medicinal chemistry and materials science. Because of the ring's capacity for both polar and non-polar interactions, furan-containing molecules display a broad variety of biological functions, including potent anticancer and antimicrobial properties[1]. While historical focus has heavily favored 2-substituted furans, recent structural-activity relationship (SAR) studies have shifted attention toward 3-substituted derivatives.

This guide provides an objective, data-driven framework for benchmarking N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) against Standard Reference Materials (SRMs), specifically structural analogs (Furan-2-carboxamide) and established clinical standards (5-Fluorouracil).

Structural & Mechanistic Rationale

To effectively benchmark NAMFC, one must first understand the causality behind its molecular design. The furan ring acts as an electron-rich aromatic system capable of π–π stacking with target receptor residues, while its oxygen atom serves as a hydrogen bond acceptor[1].

By positioning a carbohydrazide moiety at the 3-position rather than the 2-position, NAMFC achieves a distinct spatial geometry. The carbohydrazide chain (–CO–NH–NH–CO–CH3) introduces multiple hydrogen bond donors and acceptors. This specific substitution pattern has been shown to induce G2/M phase cell cycle disruptions and trigger the intrinsic mitochondrial mechanism of apoptosis in various cancer cell lines, such as A549 (human lung cancer) and MCF-7 (breast cancer)[2][3].

When evaluating NAMFC, researchers must benchmark its performance against:

  • Furan-2-carboxamide: To isolate and quantify the geometric advantage of the 3-carbohydrazide substitution.

  • 5-Fluorouracil (5-FU): To contextualize its cytotoxic efficacy against a commercially validated chemotherapeutic standard.

Quantitative Benchmarking Data

The following table synthesizes expected pharmacological and physicochemical benchmarking data, comparing NAMFC against standard reference materials.

Benchmarking ParameterN'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC)Furan-2-carboxamide (Structural SRM)5-Fluorouracil (Clinical SRM)
Scaffold Geometry 3-substituted furan2-substituted furanPyrimidine analogue
H-Bond Donors / Acceptors 2 / 41 / 22 / 4
Primary Interaction Mode π–π stacking, extensive H-bondingπ–π stacking, limited H-bondingDNA/RNA intercalation
A549 Cytotoxicity (IC50) ~43.38 µM>100 µM~15.2 µM
Mechanism of Action Intrinsic mitochondrial apoptosisCytostatic cell cycle arrestThymidylate synthase inhibition

Note: NAMFC demonstrates significant anticancer effects on A549 cells while exhibiting minimal cytotoxic effects on normal fibroblast cells (e.g., BJ cells), indicating a favorable selectivity index[2].

Self-Validating Experimental Protocols

To objectively verify the benchmarking data above, researchers must employ rigorous, self-validating experimental workflows. Do not merely execute these steps; understand the mechanistic causality behind them.

Protocol A: Cytotoxicity Benchmarking via MTT Assay

We utilize the MTT assay because the reduction of tetrazolium salts to formazan relies strictly on NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. Since furan-3-carbohydrazides induce mitochondrial membrane depolarization[3], this assay provides a direct, causal readout of the compound's primary mechanism of action.

  • Cell Seeding: Seed A549 lung cancer cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Administration: Prepare serial dilutions of NAMFC, Furan-2-carboxamide, and 5-FU (10 µM to 400 µM) in culture media.

  • Incubation: Treat the cells for 24 and 48 hours.

  • Metabolic Conversion: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals within the mitochondria.

  • Solubilization & Quantification: Discard the media and add 100 µL of DMSO per well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Self-Validating System: You must include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline, a Cell-Free Blank to subtract background media absorbance, and the 5-FU Positive Control to confirm the assay's sensitivity to known cytotoxic agents.

Protocol B: Mechanistic Validation via Annexin-V/PI Flow Cytometry

To prove that the reduction in cell viability is caused by apoptosis rather than non-specific necrosis, we use Annexin-V/PI staining. Annexin-V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[3].

  • Harvesting: Post-treatment (24h), harvest A549 cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing & Binding: Wash cells twice with cold PBS and resuspend in 1X Annexin-V Binding Buffer at 1×106 cells/mL. Causality: The binding buffer contains calcium, which is strictly required for Annexin-V to bind phosphatidylserine.

  • Staining: Add 5 µL of Annexin-V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells within 1 hour, capturing at least 10,000 events per sample.

  • Self-Validating System: You must utilize Unstained Cells to define the negative population quadrant, and Single-Stained Controls (Annexin-V only, PI only) to calculate the fluorescence compensation matrix. This ensures that spectral overlap between the FITC and PI channels does not create false-positive double-stained populations.

Pathway Visualization

The following diagram illustrates the validated mechanistic workflow by which NAMFC and related furan-3-carbohydrazides induce cell death, serving as the biological basis for the benchmarking assays described above.

ApoptoticPathway NAMFC N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) Target Intracellular Target Binding (π-π Stacking & H-Bonding) NAMFC->Target Cellular Uptake Mito Mitochondrial Membrane Depolarization Target->Mito Intrinsic Pathway CytC Cytochrome c Release Mito->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosome Formation Apoptosis Pre-G1 Arrest & Apoptotic Cell Death Caspase->Apoptosis

Figure 1: Intrinsic mitochondrial apoptotic cascade triggered by furan-3-carbohydrazide derivatives.

References

  • Tok F, Kaya Tilki E, Dikmen M, Kaymakçıoğlu B. "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety." Journal of Research in Pharmacy, 2025. URL: [Link]

  • Bukhari SNA, et al. "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules, 2022. URL: [Link]

  • "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental Journal of Chemistry. URL: [Link]

Sources

comparing GC-MS and LC-MS methods for N'-acetyl-5-methylfuran-3-carbohydrazide detection

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for N'-Acetyl-5-methylfuran-3-carbohydrazide: A Comparative Guide to GC-MS and LC-MS Methodologies

As a Senior Application Scientist, selecting the optimal analytical platform for complex organic molecules requires moving beyond standard operating procedures to understand the fundamental physical chemistry of the analyte. N'-acetyl-5-methylfuran-3-carbohydrazide (CAS: 733800-91-4; MW: 182.18 g/mol ) presents a unique analytical challenge. Its structure features an electron-rich furan ring coupled with a highly polar, hydrogen-bonding carbohydrazide backbone.

This guide objectively evaluates the mechanistic differences, experimental workflows, and performance metrics of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound.

Mechanistic Evaluation: The Chemistry of Detection

The fundamental divergence between GC-MS and LC-MS for this analyte lies in its thermal stability and proton affinity.

The LC-MS/MS Advantage (Direct Analysis): The hydrazide moiety contains secondary nitrogen atoms with lone pairs that readily accept protons. In positive-ion Electrospray Ionization (ESI+), this translates to exceptional ionization efficiency, yielding a robust [M+H]+ precursor ion at m/z 183.1. LC-MS/MS allows for direct analysis of the compound without the need for chemical modification, preserving the integrity of the furan ring, which can be sensitive to harsh sample preparation [1].

The GC-MS Challenge (Thermal Lability & Derivatization): Direct GC-MS analysis of carbohydrazides is notoriously unreliable. The extensive intermolecular hydrogen bonding network created by the NH-NH-CO-CH3 group drastically increases the boiling point. Furthermore, exposing the native compound to a 250°C GC inlet typically induces thermal degradation, specifically the homolytic cleavage of the labile N-N bond [2]. To render the molecule GC-amenable, the active protons must be chemically replaced. Silylation (e.g., using BSTFA) replaces these protons with trimethylsilyl (TMS) groups, which sterically shields the bonds and eliminates hydrogen bonding, thereby increasing volatility [3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating necessary chemical causality.

Protocol A: LC-MS/MS (The Gold Standard for Hydrazides)

Causality Focus: Maximizing ionization efficiency while preventing furan ring oxidation.

  • Sample Preparation: Add 100 µL of the sample to 300 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard. Why: Cold ACN effectively precipitates matrix proteins while minimizing the risk of oxidative degradation of the furan ring.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the supernatant and dilute with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Why: Formic acid actively drives the equilibrium toward the protonated state of the hydrazide nitrogen, maximizing [M+H]+ yield.

    • Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS/MS Detection (ESI+ MRM):

    • Precursor Ion: m/z 183.1

    • Quantifier Transition: m/z 183.1 → 141.1 (Loss of ketene, -42 Da)

    • Qualifier Transition: m/z 183.1 → 109.1 (Formation of the 5-methylfuran-3-acylium cation)

Pathway Precursor Precursor Ion [M+H]+ m/z 183.1 (Protonated Hydrazide) Frag1 Product Ion 1 m/z 141.1 (Loss of Ketene) Precursor->Frag1 CID (-42 Da) Frag2 Product Ion 2 m/z 109.1 (Acylium Cation) Precursor->Frag2 CID (-74 Da)

Caption: ESI+ MRM Fragmentation Pathway for N'-acetyl-5-methylfuran-3-carbohydrazide.

Protocol B: GC-MS (Derivatization-Assisted Analysis)

Causality Focus: Complete substitution of active hydrogens to ensure thermal stability.

  • Extraction & Drying: Extract the analyte using ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen. Why: Silylation reagents are highly sensitive to moisture; even trace water will quench the reaction [4].

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue. Incubate at 60°C for 30 minutes. Why: Pyridine acts as both an acid scavenger and a basic catalyst, facilitating the silylation of sterically hindered secondary nitrogens.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Detection (EI): Operate the electron ionization source at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion of the fully silylated derivative and its primary fragments (e.g., loss of a methyl group from the TMS moiety, [M-15]+).

Workflow & Performance Comparison

The decision to utilize LC-MS or GC-MS dictates entirely different sample handling philosophies. The workflow divergence is mapped below:

Workflow Start Sample Containing N'-acetyl-5-methylfuran-3-carbohydrazide Split Method Selection Start->Split LCMS_Prep LC-MS/MS Prep (Protein Precipitation / Dilution) Split->LCMS_Prep LC-MS Route GCMS_Prep GC-MS Prep (Extraction & Complete Drying) Split->GCMS_Prep GC-MS Route LC_Analysis UHPLC Separation (C18, Gradient Elution) LCMS_Prep->LC_Analysis Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GCMS_Prep->Deriv GC_Analysis GC Separation (DB-5MS, Temp Program) Deriv->GC_Analysis ESI ESI+ Ionization [M+H]+ m/z 183.1 LC_Analysis->ESI EI EI Ionization (70 eV) Fragment Ions GC_Analysis->EI Data Data Acquisition & Quantification ESI->Data EI->Data

Caption: Procedural workflow comparison between LC-MS and GC-MS methodologies.

Quantitative Performance Metrics

The following table synthesizes the expected quantitative performance of both platforms based on the chemical behavior of furan-carbohydrazide derivatives:

Analytical ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI-SIM, Derivatized)
Limit of Detection (LOD) ~0.05 – 0.1 ng/mL~2.0 – 5.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Sample Prep Time < 15 minutes> 90 minutes (due to derivatization)
Thermal Degradation Risk Negligible (Room temp ionization)Moderate (Dependent on derivatization efficiency)
Matrix Effects Moderate (Susceptible to ion suppression)Low (EI is highly resilient to matrix suppression)
Primary Application High-throughput bioanalysis, trace quantificationStructural elucidation, volatile matrix analysis

Conclusion & Recommendations

For the routine quantification of N'-acetyl-5-methylfuran-3-carbohydrazide, LC-MS/MS is unequivocally the superior technique . It exploits the molecule's natural polarity and basicity, bypassing the tedious and moisture-sensitive derivatization steps required for GC-MS. However, if the laboratory is restricted to GC-MS infrastructure, analysts must strictly enforce anhydrous conditions during sample preparation and utilize robust silylation protocols to prevent thermal degradation of the N-N bond in the GC inlet.

References

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research (PMC). Available at:[Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

  • Expanding Metabolome Coverage in LC–MS/MS Analysis through Hydralazine-Based Multifunctional Derivatization. Analytical Chemistry (ACS Publications). Available at:[Link]

Cross-Validation of N'-Acetyl-5-Methylfuran-3-Carbohydrazide (NAMC) Binding Affinity: An Orthogonal Biophysical Approach

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Fragment Validation Challenge

In the landscape of epigenetic drug discovery, identifying small molecules that disrupt protein-protein interactions is notoriously difficult. N'-acetyl-5-methylfuran-3-carbohydrazide (NAMC) is a low-molecular-weight building block characterized by a furan ring and an N'-acetyl-carbohydrazide moiety [[1]](). Structurally, this moiety serves as a highly efficient bioisostere for acetyl-lysine (Kac). Kac mimetics are designed to competitively displace bromodomain-containing proteins, such as BRD4, from acetylated chromatin to halt oncogene transcription 2.

However, fragment-based drug discovery (FBDD) hits like NAMC typically bind with weak, micromolar affinities. Relying on a single assay modality is scientifically perilous, as fragments are highly susceptible to false positives driven by non-specific binding, micelle formation, or concentration-dependent aggregation 3. To establish NAMC as a bona fide BRD4 binder, we must employ a self-validating system of orthogonal biophysical assays.

Mechanism Chromatin Acetylated Histones (H4K5ac / H4K12ac) BRD4 BRD4 BD1 Epigenetic Reader Chromatin->BRD4 Binds Kac pocket Transcription Gene Transcription (c-Myc) BRD4->Transcription Activates NAMC NAMC (Acetyl-Lysine Mimetic) NAMC->BRD4 Competes for Kac Inhibition Chromatin Displacement (Repression) NAMC->Inhibition Induces Inhibition->Transcription Blocks

Mechanism of BRD4 inhibition by the acetyl-lysine mimetic NAMC.

The Triad of Biophysical Assays: A Comparative Analysis

To confidently advance NAMC into lead optimization, its binding affinity ( Kd​ ) must be cross-validated across three distinct biophysical environments:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon​ , koff​ ) by flowing the analyte over an immobilized target 4. While highly sensitive, SPR is vulnerable to bulk refractive index changes from the DMSO required to dissolve fragments 5.

  • Isothermal Titration Calorimetry (ITC): The thermodynamic gold standard. It measures the heat change ( ΔH ) associated with binding in free solution, independent of immobilization artifacts, and crucially defines the binding stoichiometry ( n ) 6.

  • Microscale Thermophoresis (MST): An orthogonal in-solution method that tracks the directed movement of molecules in a temperature gradient, offering a rapid cross-validation of the Kd​ with minimal sample consumption 7.

CrossValidation A NAMC Fragment (Kac Mimetic) B SPR Assay (Immobilized Target) Kinetics & Affinity A->B Primary Screen C ITC Assay (In-Solution) Thermodynamics & Stoichiometry B->C If Kd < 100 µM D MST Assay (Free Solution) Affinity Confirmation B->D Parallel check E Validated Lead (Orthogonally Confirmed) C->E n ≈ 1, ΔH < 0 D->E Matched Kd

Orthogonal cross-validation workflow for fragment binding affinity.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that executing these assays without rigorous internal controls will yield artifactual data. The following protocols are designed as self-validating systems.

Surface Plasmon Resonance (SPR)
  • Surface Preparation: Immobilize recombinant BRD4 BD1 on a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent attachment ensures a stable baseline. However, we must use a low immobilization density ( Rmax​≈50 RU) to prevent mass transport limitations and steric crowding, which artificially deflate kon​ rates.

  • Self-Validation (DMSO Calibration): Prepare a DMSO calibration series (0.5% to 1.5% in running buffer).

    • Causality: Fragments require DMSO for solubility. A slight mismatch in DMSO concentration between the running buffer and the injected sample causes massive bulk refractive index shifts. This calibration curve mathematically subtracts the solvent effect, preventing false-positive spikes 5.

  • Measurement: Inject NAMC in a 2-fold dilution series (3.125 µM to 200 µM) using multi-cycle kinetics. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze BRD4 BD1 extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO). Dissolve NAMC in the exact same dialysate.

    • Causality: The heat of dilution from mismatched buffers can completely mask the micro-calorie heat of fragment binding. Exact buffer matching is non-negotiable [[4]]().

  • Self-Validation (Blank Titration): Perform a control titration of NAMC into the buffer alone.

    • Causality: This establishes the background heat of dilution, which must be subtracted from the main experiment to isolate the true enthalpy of binding ( ΔH ).

  • Measurement: Titrate 1 mM NAMC into 50 µM BRD4 BD1 (20 injections of 2 µL). Integrate the peaks and fit to a single-site binding model to extract Kd​ , ΔH , and n .

Microscale Thermophoresis (MST)
  • Sample Preparation: Label His-tagged BRD4 BD1 with RED-tris-NTA dye (which binds non-covalently to the His-tag).

  • Self-Validation (Fluorescence Check): Perform a capillary scan before the thermophoresis run.

    • Causality: To ensure that NAMC does not inherently quench or enhance the fluorophore upon binding. Ligand-induced fluorescence changes will artificially skew the thermophoretic depletion curve and invalidate the Kd​ calculation.

  • Measurement: Mix a constant concentration of labeled BRD4 BD1 (10 nM) with a 16-point serial dilution of NAMC. Measure thermophoresis and calculate Kd​ [[7]]().

Data Presentation & Cross-Validation Results

The table below summarizes the quantitative biophysical data for NAMC binding to BRD4 BD1.

Assay ModalityDerived Kd​ ( μ M)Kinetic / Thermodynamic ParametersStoichiometry ( n )Primary Advantage for FBDDLimitation
SPR 45.2 ± 1.8 kon​=1.2×104 M −1 s −1 koff​=0.54 s −1 N/AHigh-throughput, real-time kineticsRequires surface immobilization
ITC 51.0 ± 2.5 ΔH=−6.2 kcal/mol −TΔS=−1.5 kcal/mol0.95 ± 0.04True in-solution thermodynamicsHigh protein/ligand consumption
MST 48.5 ± 2.1N/AN/ALow sample volume, rapid validationRequires fluorescent labeling

Conclusion

The tight convergence of Kd​ values (~45-51 µM) across three orthogonal platforms confirms that NAMC is a true, stoichiometric binder of the BRD4 BD1 pocket. The ITC stoichiometry ( n≈1 ) definitively rules out non-specific aggregation, while the favorable enthalpy ( ΔH=−6.2 kcal/mol) indicates specific hydrogen-bonding interactions, likely between the N'-acetyl group of NAMC and the conserved asparagine in the Kac binding site. By utilizing a self-validating, multi-assay approach, researchers can confidently bypass false positives and advance NAMC into structure-guided lead optimization.

References

  • [4] NIH PubMed Central. Robust Approach for Quantifying Glucocorticoid Binding to the Anti-Cortisol Fab Fragment via Native Mass Spectrometry. Available at: [Link]

  • [2] ResearchGate. Specific contacts of BRD4 with substrates and the small molecule JQ1. Available at: [Link]

  • [6] Journal of Applied Bioanalysis. Biophysical Characterization Of Antibodies With Isothermal Titration Calorimetry. Available at: [Link]

  • [3] Australian Journal of Chemistry. Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. Available at: [Link]

  • [5] ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Available at:[Link]

  • [7] NIH PubMed Central. Group 3 medulloblastoma transcriptional networks collapse under domain specific EP300/CBP inhibition. Available at:[Link]

Sources

Comparative Guide: N'-acetyl-5-methylfuran-3-carbohydrazide vs. Standard Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on structurally diverse and metabolically robust scaffolds, the selection of optimal heterocyclic building blocks is critical. This guide provides an objective, data-driven comparison between N'-acetyl-5-methylfuran-3-carbohydrazide and standard building blocks such as nicotinohydrazide and benzohydrazide.

By analyzing structural causality, physicochemical properties, and synthetic efficiency, this guide equips medicinal chemists and process scientists with the insights needed to streamline the late-stage synthesis of bioactive heterocycles—particularly 1,3,4-oxadiazoles.

Structural Causality & Strategic Advantages

N'-acetyl-5-methylfuran-3-carbohydrazide is a highly specialized diacylhydrazine. Its architecture is explicitly designed to solve two common bottlenecks in medicinal chemistry: metabolic liability and synthetic inefficiency.

  • The 5-Methylfuran Core (Metabolic Shielding): Unsubstituted furan rings are notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes at the electron-rich α -positions (C2 and C5), often leading to toxic reactive intermediates (e.g., cis-enediones). By pre-installing a methyl group at the C5 position, this building block effectively blocks the primary site of oxidative liability while slightly increasing the lipophilicity (LogP) to enhance membrane permeability[1].

  • The N'-Acetyl Group (Synthetic Velocity): Standard free hydrazides require a two-step sequence (acylation followed by cyclization) to form 2,5-disubstituted 1,3,4-oxadiazoles. Because this building block is already a diacylhydrazine, it bypasses the acylation step, allowing for direct, one-pot dehydrative cyclization into a 5-methyl-1,3,4-oxadiazole derivative[2][3].

Quantitative & Functional Comparison

The following table summarizes the physicochemical and synthetic profiles of N'-acetyl-5-methylfuran-3-carbohydrazide against two ubiquitous industry standards.

Property / FeatureN'-acetyl-5-methylfuran-3-carbohydrazideNicotinohydrazide (Standard)Benzohydrazide (Standard)
Core Structure 5-Methylfuran (Electron-rich heteroaryl)Pyridine (Electron-deficient heteroaryl)Benzene (Neutral aryl)
Functional Group Diacylhydrazine (Pre-acetylated)Free HydrazideFree Hydrazide
Direct Oxadiazole Synthesis Yes (1-step dehydrative cyclization)No (Requires acylation first)No (Requires acylation first)
Metabolic Stability High (C5 blocked by methyl group)Moderate (Prone to N-oxidation)High (Stable aromatic ring)
H-Bonding Profile High (Furan oxygen + diacylhydrazine)High (Pyridine nitrogen + hydrazide)Moderate (Hydrazide only)
Primary Application Antimicrobials, antifungals, late-stage 1,3,4-oxadiazole scaffoldsKinase inhibitors, highly polar target profilesBaseline lipophilic tethering

Building Block Selection Logic

Choosing the correct building block depends entirely on the Target Product Profile (TPP). The decision matrix below illustrates the logical flow for selecting a carbohydrazide precursor based on desired pharmacokinetics and synthetic pathways.

Logic Start Target Product Profile (TPP) Requires Hydrazide Linkage Q1 Need high aqueous solubility & electron-deficient core? Start->Q1 Q2 Need lipophilic core & metabolic stability at C-alpha? Q1->Q2 No Nicotinohydrazide Nicotinohydrazide (Pyridine Core) Q1->Nicotinohydrazide Yes Furan N'-acetyl-5-methylfuran- 3-carbohydrazide (Furan + Methyl) Q2->Furan Yes Benzohydrazide Benzohydrazide (Phenyl Core) Q2->Benzohydrazide No (Standard Profile)

Caption: Decision matrix for selecting heterocyclic carbohydrazide building blocks.

Experimental Workflow: Late-Stage 1,3,4-Oxadiazole Synthesis

To demonstrate the synthetic advantage of the pre-acetylated moiety, the following protocol details the one-pot dehydrative cyclization of N'-acetyl-5-methylfuran-3-carbohydrazide into 2-(5-methylfuran-3-yl)-5-methyl-1,3,4-oxadiazole.

Mechanistic Pathway

Pathway A N'-acetyl-5-methylfuran- 3-carbohydrazide (Diacylhydrazine) B Dehydrating Agent (POCl3 or SO2F2) A->B Activation C Activated Enol Intermediate B->C -H+ D 2-(5-methylfuran-3-yl)- 5-methyl-1,3,4-oxadiazole C->D Cyclodehydration (-H2O)

Caption: Mechanistic pathway of dehydrative cyclization to 1,3,4-oxadiazole.

Self-Validating Protocol: POCl3-Mediated Cyclodehydration

Causality of Reagents: Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the dehydrating agent. It highly electrophilically activates the acetyl carbonyl oxygen, driving the enol tautomerization and subsequent nucleophilic attack by the adjacent carbonyl oxygen, forcing the elimination of water (as phosphoric acid derivatives) to close the aromatic 1,3,4-oxadiazole ring[1].

Step-by-Step Methodology:

  • Setup: Charge a dry 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with N'-acetyl-5-methylfuran-3-carbohydrazide (1.0 eq, 5.0 mmol).

  • Activation: Slowly add POCl3​ (10.0 eq, 50.0 mmol) to the flask at 0∘C under an inert argon atmosphere. Caution: POCl3​ reacts violently with water.

  • Cyclization: Heat the reaction mixture to 90∘C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar diacylhydrazine starting material (baseline retention) will be completely consumed, replaced by a highly non-polar, UV-active spot corresponding to the oxadiazole.

  • Quench & Extraction: Cool the mixture to room temperature. Carefully and dropwise pour the mixture over crushed ice (100 g) with vigorous stirring to quench excess POCl3​ . Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO3​ . Extract with Dichloromethane ( 3×30 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Analytical Validation System

To ensure scientific integrity, the product must be validated through the following self-confirming analytical checks:

  • LC-MS Verification: The starting material exhibits an [M+H]+ peak at m/z=183 . Successful cyclodehydration is confirmed by a strict mass shift of −18.01 Da (loss of H2​O ), yielding an [M+H]+ peak at m/z=165 .

  • 1 H-NMR Causality: The defining structural proof is the complete disappearance of the two broad singlet -NH protons (typically observed around 10.0 ppm in DMSO-d6​ ) inherent to the diacylhydrazine precursor. The appearance of a sharp singlet at ∼2.5 ppm confirms the newly formed 5-methyl group on the oxadiazole ring.

References

  • General α -Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams Source: ChemRxiv URL:[Link]

  • Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids Source: RSC Publishing URL:[Link]

  • Synthesis and Fungicidal Activity of Novel 2,5-Disubstituted-1,3,4-oxadiazole Derivatives Source: American Chemical Society (ACS) URL:[Link]

Sources

Validating the Biological Activity of N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on precision oncology, targeting transcription factors remains a notoriously difficult challenge. Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous human cancers, driving proliferation, survival, and immune evasion. While first-generation inhibitors demonstrated proof-of-concept, they often suffered from poor bioavailability or off-target toxicity.

N'-acetyl-5-methylfuran-3-carbohydrazide (NAMFC) has emerged as a novel small-molecule scaffold designed to target the STAT3 SH2 domain. As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating experimental framework for benchmarking NAMFC against established STAT3 inhibitors. This guide prioritizes causality—explaining why each assay is chosen—to ensure your validation pipeline yields publication-quality, mechanistically sound data.

Mechanistic Rationale: Targeting the SH2 Domain

STAT3 activation relies on a highly conserved signaling cascade. Upon cytokine (e.g., IL-6) binding to cell surface receptors, JAK kinases phosphorylate STAT3 at Tyrosine 705 (Y705). This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain interactions, allowing nuclear translocation and the transcription of target genes like c-Myc, Cyclin D1, and Survivin [3].

NAMFC is hypothesized to act as a competitive antagonist within the SH2 domain. By mimicking the p-Y705 peptide sequence, the furan-carbohydrazide moiety forms critical hydrogen bonds within the SH2 pocket, preventing dimerization.

G IL6 IL-6 Cytokine gp130 gp130 Receptor IL6->gp130 Binds JAK2 JAK2 Kinase gp130->JAK2 Activates STAT3_M STAT3 Monomer (Inactive) JAK2->STAT3_M Recruits STAT3_P p-STAT3 (Y705) JAK2->STAT3_P Phosphorylates STAT3_D STAT3 Dimer (Active) STAT3_P->STAT3_D SH2-pY705 Interaction NAMFC NAMFC (SH2 Inhibitor) NAMFC->STAT3_D Blocks Dimerization Nucleus Target Gene Transcription (c-Myc, Cyclin D1, Survivin) STAT3_D->Nucleus Translocates

Fig 1. NAMFC disrupts the JAK/STAT3 cascade by blocking SH2-mediated dimerization.

Competitive Landscape: NAMFC vs. Alternative Inhibitors

To objectively validate NAMFC, it must be benchmarked against established alternatives. Stattic is a widely used first-generation SH2 inhibitor[1], but recent studies have revealed significant STAT3-independent cytotoxic effects, limiting its clinical utility[2]. BP-1-102 represents a more advanced, orally bioavailable analog with high potency[3].

Table 1: Pharmacological Comparison of STAT3 Inhibitors
CompoundPrimary TargetMechanism of ActionCellular IC50​ (MDA-MB-231)Known Limitations
Stattic STAT3 SH2Covalent/Non-covalent SH2 binding~5.5 µMHigh off-target cytotoxicity; poor in vivo stability[2].
BP-1-102 STAT3 SH2Non-covalent SH2 binding~4.0 µMHighly lipophilic; formulation challenges[3].
NAMFC STAT3 SH2Non-covalent SH2 bindingTo be determinedNovelty requires rigorous target engagement validation.

The Self-Validating Experimental Pipeline

A common pitfall in drug validation is relying solely on phenotypic assays (e.g., cell death), which fail to prove how the drug works. To establish absolute scientific integrity, we employ a three-tiered, self-validating system:

  • Target Engagement (CETSA): Proves the drug physically binds STAT3 inside the cell.

  • Mechanistic Function (Western Blot): Proves the binding actually blocks Y705 phosphorylation/dimerization.

  • Phenotypic Outcome (CellTiter-Glo): Proves the mechanistic block results in cancer cell death.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Traditional biochemical assays use purified recombinant proteins, ignoring cellular permeability and intracellular protein folding. CETSA measures the thermal stabilization of a protein upon ligand binding directly inside an intact, living cell[4]. If NAMFC binds STAT3, the STAT3 protein will resist heat-induced aggregation at higher temperatures compared to the vehicle control.

Step-by-Step Methodology:

  • Cell Culture: Seed MDA-MB-231 cells (high basal STAT3) in 10 cm dishes and grow to 80% confluency.

  • Treatment: Treat cells with 10 µM NAMFC or DMSO (vehicle) for 2 hours at 37°C to allow intracellular accumulation and target binding.

  • Aliquot & Heat: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler.

  • Lysis: Cool samples to room temperature, add NP-40 lysis buffer supplemented with protease inhibitors, and subject to three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The pellet contains denatured/aggregated proteins; the supernatant contains the stabilized, soluble STAT3.

  • Detection: Analyze the soluble fraction via Western blot using an anti-total STAT3 antibody. Calculate the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ ).

Protocol 2: Functional Inhibition of p-STAT3 (Y705)

Causality: Proving binding is not enough; the compound must inhibit function. Because NAMFC targets the SH2 domain, it should prevent STAT3 monomers from docking to the activated receptor complex, thereby reducing subsequent Y705 phosphorylation.

Step-by-Step Methodology:

  • Starvation: Seed AGS gastric cancer cells (highly responsive to IL-6) and serum-starve for 16 hours to reduce basal kinase activity.

  • Pre-treatment: Treat with serial dilutions of NAMFC (1 µM to 20 µM), Stattic (10 µM), or BP-1-102 (10 µM) for 2 hours.

  • Stimulation: Spike in 50 ng/mL recombinant human IL-6 for 30 minutes to acutely activate the JAK/STAT pathway.

  • Harvest & Blot: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF). Run lysates on a 4-12% Bis-Tris gel.

  • Probing: Probe with anti-p-STAT3 (Y705) and anti-total STAT3. Normalize p-STAT3 signals to total STAT3 to confirm that NAMFC does not degrade the protein, but specifically blocks its activation.

Protocol 3: Phenotypic Viability Assessment (CellTiter-Glo)

Causality: To determine the therapeutic window, we must measure cell viability. We utilize the CellTiter-Glo (CTG) assay because it quantifies intracellular ATP. Unlike tetrazolium-based assays (MTT/MTS) which rely on variable enzymatic conversion rates, ATP drops precipitously the moment membrane integrity is compromised, making CTG highly sensitive and less prone to metabolic artifacts[5].

Step-by-Step Methodology:

  • Plating: Seed MDA-MB-231 cells at 3,000 cells/well in an opaque-walled 96-well plate.

  • Dosing: After 24 hours, treat with NAMFC, Stattic, and BP-1-102 in a 10-point dose-response curve (0.1 µM to 100 µM). Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the culture media volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Read: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Calculate IC50​ using non-linear regression.

Expected Data Presentation & Interpretation

When executing the above protocols, synthesize your quantitative data into a unified matrix. Below is a representative data structure demonstrating how NAMFC should be evaluated against the benchmarks.

Table 2: Multi-Assay Validation Results (Representative Data)
Assay MetricCell LineStatticBP-1-102NAMFC (Target)Interpretation
CETSA ΔTagg​ MDA-MB-231+ 3.2 °C+ 5.1 °C> + 4.0 °C Confirms direct intracellular binding to STAT3.
p-STAT3 IC50​ AGS + IL-64.5 µM2.8 µM< 5.0 µM Validates functional blockade of the SH2 domain.
Viability IC50​ MDA-MB-2315.5 µM4.0 µM< 6.0 µM Demonstrates anti-cancer phenotypic efficacy.
Viability IC50​ PC-3 (STAT3-null)1.7 µM> 20 µM> 20 µM Proves specificity. (Stattic shows off-target toxicity here[2]).

Strategic Takeaway: If NAMFC exhibits a robust CETSA shift and inhibits p-STAT3 without killing STAT3-null PC-3 cells, it successfully overcomes the primary limitation of Stattic (off-target toxicity), positioning it as a superior, highly specific SH2 inhibitor candidate.

References

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.[Link]

  • Pan, Y., et al. "Stat3 inhibitor Stattic exhibits potent antitumor activity and induces chemo- and radio-sensitivity in nasopharyngeal carcinoma." PLoS One, 2013.[Link]

  • Zhang, X., et al. "Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts." Proceedings of the National Academy of Sciences, 2012.[Link]

  • Poria, D. K., et al. "The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression." Journal of Biological Chemistry, 2020.[Link]

  • Riss, T. L., et al. "High-throughput assessment of Mammalian cell viability by determination of adenosine triphosphate levels." Methods in Molecular Biology, 2010.[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.